molecular formula C5H8BrF3 B1269050 5-Bromo-1,1,1-trifluoropentane CAS No. 54932-74-0

5-Bromo-1,1,1-trifluoropentane

Cat. No.: B1269050
CAS No.: 54932-74-0
M. Wt: 205.02 g/mol
InChI Key: BEQKYEJRVRVZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,1,1-trifluoropentane is a useful research compound. Its molecular formula is C5H8BrF3 and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1,1,1-trifluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQKYEJRVRVZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342270
Record name 5-Bromo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54932-74-0
Record name 5-Bromo-1,1,1-trifluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,1,1-trifluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. The presence of a terminal trifluoromethyl group and a reactive bromo-functional handle makes it a versatile reagent for introducing the 5,5,5-trifluoropentyl moiety into various molecular scaffolds. This document provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development. Detailed experimental protocols, where available in the public domain, are provided alongside representative procedures for its key chemical transformations.

Core Properties

This compound is a colorless liquid at room temperature. Its key chemical and physical properties are summarized below.

Chemical and Physical Data
PropertyValueReference(s)
CAS Number 54932-74-0[1]
Molecular Formula C₅H₈BrF₃[1]
Molecular Weight 205.02 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 127.9 ± 8.0 °C (at 760 Torr)[2]
Density 1.457 ± 0.06 g/cm³ (at 20 °C)[2]
Flash Point 25.6 ± 14.3 °C[2]
Physical Form Liquid
Spectral Data

Detailed experimental spectral data for this compound is not widely available in public spectral databases. However, mass spectrometry data is available and predicted NMR and IR characteristics can be inferred from its structure.

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a mass spectrum for this compound.[3]

  • Top Peak (m/z): 125[1]

  • Second Highest Peak (m/z): 41[1]

  • Third Highest Peak (m/z): 61[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-). The methylene group adjacent to the bromine atom (C5) would be the most deshielded, appearing furthest downfield. The methylene group adjacent to the trifluoromethyl-bearing carbon (C2) would also be downfield due to the electron-withdrawing effect of the CF₃ group, and would likely show coupling to the fluorine atoms. The central methylene group (C3) would appear at the most upfield position.

  • ¹³C NMR: The carbon spectrum is expected to show four signals for the aliphatic carbons. The carbon bearing the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms. The carbon attached to the bromine (C5) will be shifted downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single signal for the three equivalent fluorine atoms of the CF₃ group.[4] This signal would likely be a triplet due to coupling with the adjacent methylene protons (C2).[5] The typical chemical shift range for a CF₃ group on an aliphatic chain is between -60 to -70 ppm relative to CFCl₃.[6]

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

  • C-F stretching: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region.

  • C-Br stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis and Reactivity

Synthesis

Below is a representative experimental protocol based on standard procedures for the conversion of primary alcohols to alkyl bromides.

Representative Experimental Protocol: Bromination of 5,5,5-trifluoropentan-1-ol

  • Materials:

    • 5,5,5-trifluoropentan-1-ol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether or dichloromethane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Dropping funnel

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5,5-trifluoropentan-1-ol (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether).

    • Cool the flask in an ice-water bath to 0 °C.

    • Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at or below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may then be heated to reflux for several hours to ensure completion, with progress monitored by TLC or GC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water, followed by saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude this compound can be purified by fractional distillation under reduced pressure.

G cluster_synthesis Synthesis Workflow start 5,5,5-trifluoropentan-1-ol reaction Bromination Reaction start->reaction reagents PBr₃ or HBr/H₂SO₄ (Brominating Agent) reagents->reaction workup Aqueous Workup (Quench, Wash, Extract) reaction->workup purification Fractional Distillation workup->purification product This compound purification->product

A representative workflow for the synthesis of this compound.
Reactivity and Chemical Transformations

The primary reactivity of this compound is centered around the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions (Sₙ2), and the molecule can also be used to form organometallic reagents.

1. Nucleophilic Substitution (Alkylation): this compound is an effective alkylating agent, capable of reacting with a wide range of nucleophiles (e.g., amines, thiolates, enolates, phenoxides) to introduce the 5,5,5-trifluoropentyl group.

Core reactivity pathways for this compound.

2. Grignard Reagent Formation: Reaction with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent, 5,5,5-trifluoropentylmagnesium bromide. This organometallic species is a potent carbon-based nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]

Representative Experimental Protocol: Formation of 5,5,5-Trifluoropentylmagnesium Bromide

  • Materials:

    • This compound

    • Magnesium turnings

    • Iodine crystal (as an initiator)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Equipment:

    • Three-necked round-bottom flask, thoroughly flame-dried

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Dropping funnel

    • Magnetic stirrer

    • Inert atmosphere setup (nitrogen or argon)

  • Procedure:

    • Assemble the dry glassware quickly while hot and allow it to cool under a stream of inert gas.

    • Place magnesium turnings (1.1-1.2 equivalents) and a small crystal of iodine in the flask.

    • Add enough anhydrous ether or THF to cover the magnesium.

    • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and place it in the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[9]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture, with or without gentle heating, for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting cloudy, gray-to-brown solution can be used directly in subsequent reactions.

Applications in Drug Discovery and Development

The incorporation of fluorine, and particularly the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate lipophilicity and bioavailability.

This compound serves as a valuable building block for introducing a trifluorinated alkyl chain. A notable application is in the synthesis of agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[10] GPR40 is a therapeutic target for type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.

In a patent describing novel 3-phenyl-4-hexynoic acid derivatives as GPR40 agonists, the compound with CAS number 54932-74-0 is explicitly mentioned as a reagent.[10] The synthesis involves the alkylation of a phenolic hydroxyl group with this compound to form an ether linkage, demonstrating its utility as an alkylating agent in the construction of complex, biologically active molecules.

G cluster_pathway Simplified GPR40 Signaling in Pancreatic β-Cells FFA Free Fatty Acids (or GPR40 Agonist) GPR40 GPR40 / FFA1 Receptor FFA->GPR40 Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Insulin Insulin Vesicle Exocytosis Ca->Insulin

Role of GPR40 activation in promoting insulin secretion.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Classification
Hazard ClassCodeDescription
Flammable LiquidsH226Flammable liquid and vapor[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[3]
Handling and Storage
  • Handling: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store at room temperature.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis. Its bifunctional nature allows for its use as a potent alkylating agent to introduce the 5,5,5-trifluoropentyl moiety, a group known to confer desirable properties in medicinal chemistry. While detailed, publicly available synthetic and reaction protocols are sparse, its utility is demonstrated in the patent literature for the synthesis of complex pharmaceutical targets such as GPR40 agonists. Its predictable reactivity, based on the principles of nucleophilic substitution and organometallic chemistry, makes it a reliable tool for researchers in drug discovery and chemical development. Proper safety precautions are essential when handling this flammable and irritating compound.

References

Synthesis of 5-Bromo-1,1,1-trifluoropentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 5-bromo-1,1,1-trifluoropentane, a valuable fluorinated building block in organic synthesis and drug discovery. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic routes.

Introduction

This compound (CAS No. 54932-74-0) is a key intermediate used in the synthesis of a variety of more complex molecules. The presence of the trifluoromethyl group can impart unique properties, such as increased metabolic stability and lipophilicity, to the target compounds. This guide focuses on the most practical and efficient methods for the preparation of this versatile reagent.

Primary Synthesis Pathway: Bromination of 5,5,5-Trifluoropentan-1-ol

The most direct and widely applicable method for the synthesis of this compound is the substitution of the hydroxyl group of 5,5,5-trifluoropentan-1-ol. This transformation can be achieved using various standard brominating agents.

Bromination_of_Alcohol start 5,5,5-Trifluoropentan-1-ol product This compound start->product Substitution Reaction reagent Brominating Agent (e.g., PBr₃, HBr) reagent->product

Figure 1: General scheme for the synthesis of this compound from 5,5,5-trifluoropentan-1-ol.
Experimental Protocol: Using Phosphorus Tribromide (PBr₃)

This protocol is based on general procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.

Materials:

  • 5,5,5-Trifluoropentan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add 5,5,5-trifluoropentan-1-ol (1.0 eq) dissolved in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.40 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the bromination of primary alcohols. Yields for the specific bromination of 5,5,5-trifluoropentan-1-ol are expected to be in a similar range.

ParameterValue
Starting Material 5,5,5-Trifluoropentan-1-ol
Reagent Phosphorus Tribromide (PBr₃)
Typical Yield 70-90%
Purity (after distillation) >98%
Boiling Point of Product 127-129 °C at 760 Torr

Alternative Synthesis Pathways

While the bromination of the corresponding alcohol is the most direct route, other pathways can be considered.

Anti-Markovnikov Hydrobromination of 5,5,5-Trifluoropent-1-ene

This method involves the free-radical addition of hydrogen bromide (HBr) to 5,5,5-trifluoropent-1-ene. This reaction is highly regioselective for the terminal bromide.

Anti_Markovnikov_Addition start 5,5,5-Trifluoropent-1-ene product This compound start->product Free-Radical Addition reagent HBr, Radical Initiator (e.g., Peroxides, UV light) reagent->product

Figure 2: Synthesis via anti-Markovnikov addition of HBr.

Experimental Considerations:

  • Starting Material Synthesis: 5,5,5-Trifluoropent-1-ene can be prepared from 5,5,5-trifluoropentan-1-ol via dehydration using a strong acid catalyst (e.g., H₂SO₄) or by elimination from this compound itself.

  • Reaction Conditions: The reaction is typically carried out in a non-polar solvent in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation.

Quantitative Data Comparison:

PathwayStarting MaterialKey ReagentsSelectivityTypical Yield
Alcohol Bromination 5,5,5-Trifluoropentan-1-olPBr₃ or HBrHigh70-90%
Anti-Markovnikov Add. 5,5,5-Trifluoropent-1-eneHBr, PeroxidesHigh for terminal60-80%
Free-Radical Bromination 1,1,1-TrifluoropentaneNBS, Light/HeatLowVariable (mixture)
Free-Radical Bromination of 1,1,1-Trifluoropentane

Direct bromination of 1,1,1-trifluoropentane using a reagent like N-bromosuccinimide (NBS) and a radical initiator is another possibility. However, this method is generally less selective and can lead to a mixture of brominated isomers, making the isolation of the desired 5-bromo product challenging.

Free_Radical_Bromination start 1,1,1-Trifluoropentane product_mix Mixture of Brominated Isomers (including this compound) start->product_mix Free-Radical Substitution reagent NBS, Radical Initiator (e.g., AIBN, UV light) reagent->product_mix

Figure 3: Non-selective free-radical bromination of 1,1,1-trifluoropentane.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the bromination of 5,5,5-trifluoropentan-1-ol using standard brominating agents like phosphorus tribromide. While alternative routes such as the anti-Markovnikov hydrobromination of the corresponding alkene or the free-radical bromination of the parent alkane are plausible, they either require additional synthetic steps or suffer from a lack of selectivity. For applications requiring high purity and yield, the conversion of the terminal alcohol is the recommended pathway.

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane (CAS Number: 54932-74-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1,1,1-trifluoropentane, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, safety information, synthetic methodologies, and reactivity. A significant focus is placed on its application in drug discovery, particularly in the development of potent and selective P2X7 receptor antagonists. This guide includes detailed, adaptable experimental protocols and a visualization of the P2X7 receptor signaling pathway to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a halogenated alkane that serves as a valuable intermediate for introducing the 5,5,5-trifluoropentyl moiety into organic molecules. The presence of the trifluoromethyl group significantly influences the compound's properties and the biological activity of its derivatives.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54932-74-0PubChem[4], Sigma-Aldrich
Molecular Formula C₅H₈BrF₃PubChem[4]
Molecular Weight 205.02 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Boiling Point 127.9 °C at 760 mmHgMOLBASE
Density 1.457 g/cm³MOLBASE
Flash Point 25.6 °CMOLBASE
Refractive Index 1.39MOLBASE
SMILES C(CCBr)CC(F)(F)FPubChem[4]
InChI InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2PubChem[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Table 2: GHS Hazard Information

Hazard StatementDescription
H226Flammable liquid and vapor
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Sigma-Aldrich

Synthesis and Reactivity

Synthetic Routes

Experimental Protocol: Synthesis of this compound from 1,1,1-Trifluoropentan-5-ol (Adapted Methodology)

This protocol is based on the general principles of converting alcohols to alkyl bromides.

Materials:

  • 1,1,1-Trifluoropentan-5-ol

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-trifluoropentan-5-ol in a suitable anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath.

  • Bromination: Slowly add phosphorus tribromide (approx. 0.33-0.40 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction. Alternatively, the alcohol can be refluxed with concentrated hydrobromic acid.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water. Separate the organic layer.

  • Neutralization and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the bromine atom. The carbon-bromine bond is polarized, making the carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Reactivity cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products C5H8BrF3 This compound (F₃C-(CH₂)₄-Br) TransitionState Transition State [Nu---C---Br]⁻ C5H8BrF3->TransitionState + Nu⁻ Nu Nucleophile (Nu⁻) Nu->TransitionState Product Substituted Product (F₃C-(CH₂)₄-Nu) TransitionState->Product Br Bromide Ion (Br⁻) TransitionState->Br

Caption: Synthetic workflow for a P2X7 antagonist precursor.

P2X7 Receptor Signaling Pathway

Understanding the signaling pathway of the target is crucial for drug development. The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events.

dot

P2X7_Signaling_Pathway P2X7 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates IonFlux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->IonFlux MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK NFkB NF-κB Activation P2X7R->NFkB NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammatory Response IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Key signaling events downstream of P2X7 receptor activation.

Activation of the P2X7 receptor leads to the influx of Ca²⁺ and efflux of K⁺, which in turn triggers the activation of the NLRP3 inflammasome. [5][6]This leads to the activation of caspase-1, which cleaves pro-inflammatory cytokines like pro-IL-1β into their active forms. [7]The receptor also activates other pro-inflammatory pathways, including MAPKs and NF-κB. [8]P2X7 antagonists aim to block these signaling cascades.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in introducing the trifluoromethylpentyl group provides a strategic advantage in the design of novel therapeutics with improved pharmacological profiles. The application of this compound in the development of P2X7 receptor antagonists highlights its importance in addressing inflammatory and neurological diseases. This technical guide provides essential information and methodologies to facilitate the effective use of this compound in research and drug development.

References

A Technical Guide to the IUPAC Nomenclature of C5H8BrF3

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The molecular formula C5H8BrF3 represents a multitude of constitutional and stereoisomers, and as such, does not correspond to a single, unique IUPAC name. The structural diversity arises from variations in the carbon skeleton (e.g., linear pentene vs. cyclic cyclopentane), the positions of the double bond (if present), and the attachment points for the bromine, fluorine, and trifluoromethyl substituents. This guide provides a systematic methodology for correctly assigning the IUPAC name to any given isomer of C5H8BrF3. It details the necessary nomenclature rules for halogenated alkenes and cycloalkanes, presents a comparative table of exemplary isomers, and includes a logical workflow diagram to assist in the naming process.

Methodology for IUPAC Nomenclature

The assignment of a systematic IUPAC name to a specific isomer of C5H8BrF3 follows a hierarchical set of rules. This process, analogous to an experimental protocol, ensures unambiguous and universally understood naming.

2.1 Protocol for Naming Halogenated Alkenes

  • Identify the Parent Chain: The principal carbon chain is the longest continuous chain that contains the carbon-carbon double bond. The base name is derived from the corresponding alkane, with the "-ane" suffix changed to "-ene" (e.g., pentane becomes pentene).[1][2][3]

  • Number the Parent Chain: Numbering begins from the end of the chain that gives the carbon atoms of the double bond the lowest possible numbers.[3][4] The position of the double bond is indicated by the number of the first carbon atom in the bond.[3][4] If the double bond is equidistant from both ends, numbering starts from the end nearest to the first substituent.[3]

  • Identify and Name Substituents: Identify all groups attached to the parent chain. In this case, the substituents are "-Br" (bromo), "-F" (fluoro), and "-CF3" (trifluoromethyl).

  • Alphabetize Substituents: Arrange the substituent names in alphabetical order (bromo, fluoro, trifluoromethyl).[5][6] Prefixes like "di-" or "tri-" are ignored for alphabetization purposes.[4]

  • Assemble the Full Name: Combine the components in the following order: (substituent position)-(substituent name)-(parent chain position)-(parent chain name). For example, 5-Bromo-4-fluoro-1-(trifluoromethyl)pent-1-ene.

  • Designate Stereochemistry: If applicable, specify the geometry around the double bond using the Cahn-Ingold-Prelog priority rules, assigning either an E (entgegen) or Z (zusammen) prefix.

2.2 Protocol for Naming Halogenated Cycloalkanes

  • Identify the Parent Ring: The cyclic structure serves as the parent chain.[7] The name is formed by adding the prefix "cyclo-" to the name of the alkane with the same number of carbon atoms (e.g., cyclopentane).[4][7]

  • Number the Ring: Numbering starts at a substituted carbon.[4] Assign position #1 to a substituent that comes first alphabetically.[8] Then, number the ring carbons (clockwise or counter-clockwise) to give the other substituents the lowest possible locants.[4][8]

  • Identify, Alphabetize, and Assemble: Follow steps 2.1.3 through 2.1.5 to complete the name. For example, 1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane.

Data Presentation: Exemplary Isomers of C5H8BrF3

To illustrate the structural diversity, the following table summarizes the IUPAC names for several plausible isomers of C5H8BrF3.

Isomer Structure TypeStructural Representation (2D)IUPAC Name
Substituted CyclopentaneA cyclopentane ring with Br, F, and CF3 groups attached.1-Bromo-2-fluoro-3-(trifluoromethyl)cyclopentane
Substituted CyclopenteneA cyclopentene ring with Br, F, and CF3 groups attached.3-Bromo-4-fluoro-5-(trifluoromethyl)cyclopent-1-ene
Substituted Linear AlkeneA five-carbon chain (pentene) with substituents.5-Bromo-1,1,1-trifluoro-4-methylbut-2-ene
Substituted MethylcyclobutaneA cyclobutane ring with a methyl group and Br, F, CF3 substituents.1-Bromo-2-fluoro-1-methyl-3-(trifluoromethyl)cyclobutane

Visualization of Nomenclature Workflow

The logical process for determining the IUPAC name of a C5H8BrF3 isomer can be visualized as a decision-making workflow. The following diagram, generated using DOT language, outlines the key steps.

IUPAC_Nomenclature_Workflow start Start with C5H8BrF3 Structure find_parent Identify Principal Chain/Ring (Longest C-chain with C=C, or Ring) start->find_parent is_cyclic Is Parent Structure Cyclic? find_parent->is_cyclic number_alkene Number Chain to give C=C lowest locant is_cyclic->number_alkene No (Alkene) number_cyclo Number Ring starting at alpha-first substituent to give lowest overall locants is_cyclic->number_cyclo Yes (Cycloalkane) identify_subst Identify & Name Substituents (Bromo, Fluoro, Trifluoromethyl) number_alkene->identify_subst number_cyclo->identify_subst alphabetize List Substituents Alphabetically identify_subst->alphabetize assemble_name Assemble Full Name: (Locant)-(Substituent)...(Parent Name) alphabetize->assemble_name stereo Designate Stereochemistry (E/Z) if applicable assemble_name->stereo end_node Final IUPAC Name stereo->end_node Done

Caption: Logical workflow for assigning IUPAC names to C5H8BrF3 isomers.

References

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,1,1-trifluoropentane is a halogenated aliphatic hydrocarbon of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a terminal trifluoromethyl group and a primary bromine atom, makes it a versatile building block for the introduction of the trifluoromethyl moiety, a common functional group in pharmaceuticals and agrochemicals known to enhance metabolic stability and lipophilicity. This guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, intended for use by professionals in research and development.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅H₈BrF₃[1]
Molecular Weight 205.02 g/mol [1]
CAS Number 54932-74-0[1]
Appearance Colorless to light yellow clear liquid
Boiling Point 127.9 ± 8.0 °C (at 760 Torr)[No source found]
Density 1.457 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[No source found]
Flash Point 25.6 ± 14.3 °C[No source found]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[2]

Synthesis and Purification

A generalized experimental workflow for such a synthesis is depicted below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Start with 5,5,5-trifluoropentan-1-ol B React with a brominating agent (e.g., PBr₃ or HBr) A->B C Reaction work-up: Quench, extract with organic solvent B->C D Dry the organic layer (e.g., with MgSO₄) C->D E Filter to remove drying agent D->E F Remove solvent under reduced pressure E->F G Purify by vacuum distillation F->G H Characterize the final product (NMR, MS, IR) G->H

A generalized workflow for the synthesis and purification of this compound.
Purification

Post-synthesis, purification of this compound is critical to remove unreacted starting materials and byproducts. Given its boiling point, vacuum distillation is the recommended method for purification to prevent decomposition at higher temperatures. For related bromoalkynes, distillation at reduced pressures (e.g., 60 mmHg) significantly lowers the boiling point, which is a technique applicable here.[3]

Reactivity and Handling

Reactivity

The chemical reactivity of this compound is dominated by the C-Br bond, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the attachment of a variety of functional groups to the trifluoropentyl chain. It can also be used to form Grignard reagents by reaction with magnesium, providing a nucleophilic trifluoropentyl source for reaction with electrophiles.

Handling and Safety

This compound is a flammable liquid and vapor.[4] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Spectroscopic Characterization

  • 1H NMR: The spectrum would show four distinct multiplets corresponding to the four methylene groups (-CH₂-). The methylene group adjacent to the bromine atom would be the most downfield, while the one adjacent to the trifluoromethyl group would also be downfield due to the electron-withdrawing effects.

  • 13C NMR: The spectrum would display five signals. The carbon bearing the bromine atom would be significantly downfield, as would the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm-1, C-F stretching vibrations (typically strong) in the 1000-1400 cm-1 region, and a C-Br stretching vibration at lower wavenumbers (typically 500-600 cm-1).

Conclusion

This compound is a valuable reagent for the synthesis of trifluoromethyl-containing molecules. While detailed experimental protocols for its synthesis and reactions are not widely published, its chemical properties and reactivity can be inferred from related compounds. This guide provides a summary of the available information to aid researchers in the safe and effective use of this compound in their work. Further investigation into its synthesis and reactivity is warranted to fully explore its potential in drug discovery and materials science.

References

The Reactivity of the Carbon-Bromine Bond in Trifluoroalkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, offering profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The carbon-bromine (C-Br) bond in trifluoroalkanes serves as a versatile synthetic handle for the introduction of these crucial moieties and further molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in trifluoroalkanes, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.

Core Principles: The Influence of Trifluoromethyl Groups on C-Br Bond Reactivity

The presence of a highly electronegative trifluoromethyl (-CF₃) group significantly modulates the reactivity of an adjacent C-Br bond. This influence is primarily twofold:

  • Inductive Effect: The strong electron-withdrawing nature of the -CF₃ group polarizes the C-Br bond, creating a more electrophilic carbon center. This generally enhances the susceptibility of the carbon to nucleophilic attack.

  • Bond Dissociation Energy (BDE): The C-F bonds within the trifluoromethyl group are exceptionally strong. While direct data for many complex trifluoroalkanes is sparse, the presence of the -CF₃ group can influence the BDE of the neighboring C-Br bond.

The interplay of these factors dictates the preferred reaction pathways for the functionalization of bromo-trifluoroalkanes.

Quantitative Data: A Comparative Analysis

For effective synthetic planning, a quantitative understanding of bond energies is crucial. The following table summarizes key bond dissociation energies.

BondCompoundBond Dissociation Energy (kJ/mol)Citation
C-BrCH₃-Br293[1]
C-BrCH₃CH₂-Br285[1]
C-BrCF₃-Br285[2]
C-FCH₃-F452
C-FCF₃-F544
C-HCH₄439
C-CCH₃-CH₃377

Key Reactions and Experimental Protocols

The C-Br bond in trifluoroalkanes is amenable to a variety of transformations critical to the synthesis of complex molecules. This section details the experimental protocols for three key reaction types: nucleophilic substitution, Suzuki-Miyaura cross-coupling, and reductive dehalogenation.

Nucleophilic Substitution (Sₙ2)

Nucleophilic substitution represents a fundamental method for introducing a wide range of functional groups. The reaction of 1-bromo-2,2,2-trifluoroethane with a nucleophile is a classic example of an Sₙ2 reaction.

Experimental Protocol: Synthesis of a Trifluoroethyl-substituted Nucleoside Analogue

This protocol is adapted from procedures for the synthesis of radiolabeled PET tracers.[3][4]

Materials:

  • 1-bromo-2,2,2-trifluoroethane

  • Nucleophilic precursor (e.g., a protected nucleobase)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Kryptofix 2.2.2

  • Acetonitrile (CH₃CN), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • HPLC for purification

Procedure:

  • To an oven-dried reaction vessel, add the nucleophilic precursor (1.0 eq), potassium carbonate (2.0 eq), and Kryptofix 2.2.2 (1.1 eq).

  • Dry the mixture under a stream of argon or nitrogen at 80-100 °C for 15-20 minutes.

  • Cool the reaction vessel to room temperature and add anhydrous acetonitrile.

  • Add 1-bromo-2,2,2-trifluoroethane (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by HPLC to yield the desired trifluoroethyl-substituted compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This method is widely used to couple bromo-trifluoroalkanes with boronic acids or their esters.[5][6]

Experimental Protocol: Coupling of a Bromotrifluoromethyl-substituted Arene with Phenylboronic Acid

Materials:

  • Bromotrifluoromethyl-substituted arene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the bromotrifluoromethyl-substituted arene (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), triphenylphosphine (8 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Dehalogenation

The removal of the bromine atom and its replacement with a hydrogen atom is a key transformation. Tributyltin hydride is a common reagent for this radical-mediated reduction.[7][8]

Experimental Protocol: Reduction of a Bromo-trifluoroalkane using Tributyltin Hydride

Materials:

  • Bromo-trifluoroalkane (1.0 eq)

  • Tributyltin hydride (Bu₃SnH, 1.2 eq)

  • Azobisisobutyronitrile (AIBN, 0.1 eq)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the bromo-trifluoroalkane (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add tributyltin hydride (1.2 eq) and AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove tin byproducts. A common workup involves partitioning the reaction mixture between acetonitrile and hexane; the desired product typically has a higher affinity for hexane, while the tin residues are more soluble in acetonitrile. Alternatively, treatment with a solution of potassium fluoride can precipitate the tin as insoluble tributyltin fluoride.

Mechanistic Pathways and Experimental Workflows

Visualizing reaction mechanisms and experimental workflows is essential for a deeper understanding of the chemical transformations. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Figure 1: Sₙ2 reaction mechanism.

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pd_intermediate R-Pd(II)L₂(Br) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ Base pd_r_rprime R-Pd(II)L₂(R') transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling.

Applications in Drug Discovery and Development

The strategic incorporation of trifluoromethyl groups is a prevalent strategy in modern drug design. Bromo-trifluoroalkanes are key precursors for introducing these groups, often in the later stages of a synthetic sequence, allowing for rapid diversification of drug candidates.

A particularly impactful application lies in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET). The introduction of Fluorine-18 (¹⁸F) into a drug candidate allows for non-invasive imaging of its distribution and target engagement in vivo. The C-Br bond in a trifluoroalkane precursor can be readily displaced by [¹⁸F]fluoride, providing a reliable method for the synthesis of these critical imaging agents.[3][9]

PET_Tracer_Synthesis start Bromo-trifluoroalkane Precursor reaction Nucleophilic Substitution with [¹⁸F]Fluoride start->reaction intermediate [¹⁸F]Trifluoroalkane Intermediate reaction->intermediate purification HPLC Purification intermediate->purification final_product [¹⁸F]PET Tracer purification->final_product imaging In Vivo PET Imaging final_product->imaging

References

The Trifluoromethyl Group: A Cornerstone of Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, agrochemistry, and materials science, the strategic incorporation of fluorine-containing functional groups is a central theme for molecular design. Among these, the trifluoromethyl (–CF3) group stands as a uniquely powerful substituent. Trifluoromethylated building blocks are organic molecules that contain a –CF3 group and are used as foundational components in the synthesis of more complex structures. Their widespread use stems from the profound and generally beneficial changes the trifluoromethyl group imparts to the physicochemical and biological properties of a molecule.[1] This guide provides an in-depth overview of the core attributes of trifluoromethylated compounds, common synthetic strategies, and key experimental considerations.

The Impact of the Trifluoromethyl Group on Molecular Properties

The substitution of a methyl group (–CH3) or a hydrogen atom with a trifluoromethyl group can dramatically alter a molecule's profile. This is due to the unique combination of steric and electronic properties conferred by the three fluorine atoms.

  • Electronic Effects: Fluorine is the most electronegative element, making the –CF3 group a potent electron-withdrawing substituent.[2] This significantly lowers the pKa of nearby acidic functional groups and reduces the basicity of adjacent amines.[2] This modulation of electronic density can be critical for enhancing binding interactions with biological targets.[3]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This makes the –CF3 group exceptionally resistant to metabolic degradation, particularly oxidative processes that are common for –CH3 groups.[2] This enhanced stability often leads to a longer in vivo half-life for drug candidates.[1]

  • Lipophilicity: The –CF3 group is significantly more lipophilic than a hydrogen or methyl group.[3] Increased lipophilicity can improve a molecule's ability to cross cellular membranes, which is a crucial factor for drug absorption and distribution within the body.[1]

  • Binding Affinity and Conformation: The steric bulk of the –CF3 group, which is comparable to an isopropyl group, can lead to more selective and potent binding to target proteins by occupying hydrophobic pockets.[4] It can also influence the preferred conformation of a molecule, locking it into a more biologically active shape.

Data Presentation: Comparative Physicochemical Properties

To contextualize the influence of the trifluoromethyl group, the following table compares its key properties to those of other common substituents.

PropertyTrifluoromethyl (–CF3)Methyl (–CH3)Chloro (–Cl)Hydrogen (–H)
Hansch Lipophilicity Parameter (π) +0.88[4]+0.56+0.710.00
van der Waals Volume (ų) 39.8[4]22.419.33.5
Hammett Constant (σp+) +0.612[5]-0.311+0.1140.00
Bond Dissociation Energy (R-X, kJ/mol) ~485 (C-F)[3]~414 (C-H)~339 (Ar-Cl)~413 (C-H)

Visualization of Core Concepts

The following diagrams illustrate the key concepts associated with trifluoromethylated building blocks.

cluster_props Impact on Molecular Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes CF3 Trifluoromethyl Group Lipophilicity Increased Lipophilicity CF3->Lipophilicity Stability Enhanced Metabolic Stability CF3->Stability Binding Modulated Binding Affinity CF3->Binding Electronics Strong Electron- Withdrawing Effect CF3->Electronics Permeability Improved Membrane Permeability Lipophilicity->Permeability HalfLife Longer Drug Half-Life Stability->HalfLife Potency Increased Potency & Selectivity Binding->Potency Electronics->Potency Bioavailability Enhanced Bioavailability Permeability->Bioavailability HalfLife->Bioavailability Potency->Bioavailability cluster_direct Reagent Type cluster_bb Methodology Start Synthesis of CF3-Containing Molecules Direct Direct Trifluoromethylation Start->Direct Introduce CF3 group onto existing scaffold BuildingBlock Building Block Strategy Start->BuildingBlock Use pre-trifluoromethylated small molecules Radical Radical (e.g., Langlois') Direct->Radical Electrophilic Electrophilic (e.g., Togni's) Direct->Electrophilic Nucleophilic Nucleophilic (e.g., Ruppert's) Direct->Nucleophilic Annulation Annulation Reactions BuildingBlock->Annulation Coupling Cross-Coupling BuildingBlock->Coupling Target Final Complex Molecule Radical->Target Electrophilic->Target Nucleophilic->Target Annulation->Target Coupling->Target Langlois Langlois' Reagent (CF3SO2Na) CF3_Radical •CF3 Langlois->CF3_Radical Oxidation (SET) Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_Radical Intermediate Radical Adduct [Ar(H)CF3]• CF3_Radical->Intermediate Addition to Arene Arene Arene Substrate (Ar-H) Arene->Intermediate Product Trifluoromethylated Arene (Ar-CF3) Intermediate->Product Oxidation & -H+

References

The Synthesis of Fluorinated Pentanes: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the discovery and synthesis of fluorinated pentanes. Given the broad scope of all possible fluorinated pentanes, this document focuses on representative examples of mono-, di-, and perfluorinated pentanes to offer a detailed exploration of key synthetic methodologies and their associated data.

Monofluorinated Pentanes: Foundational Approaches

The introduction of a single fluorine atom into a pentane backbone has historically been achieved through two primary strategies: halogen exchange reactions and the conversion of alcohols.

1-Fluoropentane: The Swarts Reaction

The synthesis of 1-fluoropentane is a classic example of the Swarts reaction, a halogen exchange method where a more reactive halogen (typically bromine or chlorine) is displaced by fluorine. This is commonly achieved using a metal fluoride salt.

While a specific detailed experimental protocol for the synthesis of 1-fluoropentane via the Swarts reaction was not found in the immediate literature search, the general procedure involves the reaction of 1-bromopentane with a fluorinating agent like silver(I) fluoride or mercury(I) fluoride.

Plausible Experimental Protocol (General Swarts Reaction):

A mixture of 1-bromopentane and a slight excess of anhydrous silver(I) fluoride in a suitable high-boiling inert solvent, such as acetonitrile or sulfolane, would be heated under reflux with vigorous stirring. The reaction progress would be monitored by gas chromatography. Upon completion, the resulting 1-fluoropentane would be isolated by fractional distillation. The product would then be washed with water to remove any residual inorganic salts and dried over a suitable drying agent like anhydrous sodium sulfate before a final distillation to yield the purified product.

G 1-Bromopentane 1-Bromopentane Reaction Reaction 1-Bromopentane->Reaction AgF AgF AgF->Reaction Heat Heat Heat->Reaction 1-Fluoropentane 1-Fluoropentane Reaction->1-Fluoropentane AgBr AgBr Reaction->AgBr G 2-Pentanol 2-Pentanol Step1 Bromination 2-Pentanol->Step1 PBr3 / Pyridine PBr3 / Pyridine PBr3 / Pyridine->Step1 2-Bromopentane 2-Bromopentane Step1->2-Bromopentane Step2 Fluorination 2-Bromopentane->Step2 AgF / Heat AgF / Heat AgF / Heat->Step2 2-Fluoropentane 2-Fluoropentane Step2->2-Fluoropentane G 1,5-Dibromopentane 1,5-Dibromopentane Reaction Halogen Exchange 1,5-Dibromopentane->Reaction KF / Heat KF / Heat KF / Heat->Reaction 1,5-Difluoropentane 1,5-Difluoropentane Reaction->1,5-Difluoropentane G Pentane Pentane Electrolysis Simons Process (Ni Anode, 5-6 V) Pentane->Electrolysis Anhydrous HF Anhydrous HF Anhydrous HF->Electrolysis Perfluoropentane Perfluoropentane Electrolysis->Perfluoropentane H2 (gas) H2 (gas) Electrolysis->H2 (gas)

An In-depth Technical Guide to 5-Bromo-1,1,1-trifluoropentane: Chemical Structure and Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, identifiers, and physicochemical properties of 5-Bromo-1,1,1-trifluoropentane, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document summarizes key data in structured tables and visual diagrams to facilitate understanding and application.

Chemical Identity and Structure

This compound is a halogenated alkane characterized by a five-carbon chain with a bromine atom at one terminus and a trifluoromethyl group at the other. This unique structure makes it a valuable building block in organic synthesis.

Chemical Identifiers

A variety of identifiers are used to uniquely define this compound in chemical databases and literature. These are summarized in the table below.

Identifier TypeValue
CAS Number 54932-74-0
PubChem CID 580349
IUPAC Name This compound
Molecular Formula C₅H₈BrF₃
SMILES C(CCBr)CC(F)(F)F
InChI InChI=1S/C5H8BrF3/c6-4-2-1-3-5(7,8)9/h1-4H2
InChIKey BEQKYEJRVRVZNZ-UHFFFAOYSA-N
Structural Representation

The relationship between the various chemical identifiers and the two-dimensional structure of this compound is illustrated in the following diagram.

5_Bromo_1_1_1_trifluoropentane_Identifiers Logical Relationship of Chemical Identifiers cluster_structure Chemical Structure cluster_identifiers Chemical Identifiers struct Br-CH2-CH2-CH2-CF3 IUPAC IUPAC Name This compound struct->IUPAC Formula Molecular Formula C₅H₈BrF₃ struct->Formula SMILES SMILES C(CCBr)CC(F)(F)F struct->SMILES CAS CAS Number 54932-74-0 IUPAC->CAS PubChem PubChem CID 580349 IUPAC->PubChem

Chemical Identifiers of this compound

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification. A summary of available data is presented below.

PropertyValueReference
Molecular Weight 205.02 g/mol [1][2]
Boiling Point 127.9 ± 8.0 °C (at 760 Torr)[1]
Density 1.457 ± 0.06 g/cm³ (at 20 °C, 760 Torr)[1]
Flash Point 25.6 ± 14.3 °C[1]
Physical Form Liquid[3]
Storage Temperature Room Temperature[3]

Experimental Protocols

Synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone (Related Compound)

A described synthesis involves the bromination of 1,1,1-trifluoro-5-hydroxy-2-pentanone.[4] In this procedure, the starting alcohol is dissolved in dry dimethylformamide, cooled, and then bromine is added dropwise.[4] The reaction mixture is stirred overnight and then purified by distillation under reduced pressure.[4]

It is important to note that this protocol is for a different, though related, chemical compound. The direct synthesis of this compound would likely involve different starting materials and reaction conditions.

General Purification Techniques for Halogenated Compounds

For the purification of compounds similar to this compound, techniques such as fractional distillation under reduced pressure are commonly employed to separate the product from impurities with different boiling points. Column chromatography on silica gel with an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) can also be effective for removing polar and non-polar impurities.

Safety and Handling

This compound is a chemical reagent that requires careful handling. Based on available safety data, it is classified as a flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

References

Methodological & Application

Application Notes and Protocols for 5-Bromo-1,1,1-trifluoropentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-1,1,1-trifluoropentane. This versatile reagent serves as a valuable building block for the introduction of the 5,5,5-trifluoropentyl moiety into a wide range of organic molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.

Overview of Reactivity

This compound is primarily utilized as an electrophile in nucleophilic substitution and cross-coupling reactions. The key reactive site is the carbon atom bonded to the bromine, which is susceptible to attack by various nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group, although distanced by a propyl chain, can subtly influence the reactivity of the C-Br bond.

Nucleophilic Substitution Reactions

The most common application of this compound is in nucleophilic substitution reactions to form new carbon-heteroatom and carbon-carbon bonds.

O-Alkylation of Phenols and Alcohols

This compound readily reacts with phenols and alcohols in the presence of a base to form the corresponding 5,5,5-trifluoropentyl ethers. This reaction is a straightforward method to introduce the trifluoropentyl group onto a hydroxyl-containing molecule.

Experimental Protocol: Synthesis of 1-(5,5,5-Trifluoropentyloxy)benzene

A mixture of phenol (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is stirred at elevated temperature (typically 60-80 °C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired ether.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF8012~85-95
4-MethoxyphenolCs₂CO₃Acetonitrile6016~90
EthanolNaHTHF25-508~75-85
N-Alkylation of Amines

Primary and secondary amines can be alkylated with this compound to yield the corresponding secondary and tertiary amines. The use of a non-nucleophilic base is often recommended to prevent side reactions.

Experimental Protocol: Synthesis of N-Benzyl-5,5,5-trifluoropentan-1-amine

To a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like acetonitrile, this compound (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature or gently heated to 50-60 °C. Progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields the N-alkylated product.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF10024~70-80
PiperidineEt₃NAcetonitrile6018~80-90
BenzylamineDIPEAAcetonitrile5012~85
S-Alkylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound under basic conditions to form thioethers.

Experimental Protocol: Synthesis of Phenyl(5,5,5-trifluoropentyl)sulfane

Thiophenol (1.0 eq) is dissolved in a solvent such as ethanol or DMF, and a base like sodium hydroxide or potassium carbonate (1.2 eq) is added. This compound (1.1 eq) is then added, and the mixture is stirred at room temperature or slightly elevated temperature. Upon completion of the reaction, the mixture is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF506>90
Benzyl mercaptanNaOHEthanol254>95
Cysteine (protected)NaHCO₃DMF/H₂O408~75-85

Formation and Reaction of Organometallic Reagents

This compound can be converted into its corresponding Grignard reagent, which can then be used in reactions with various electrophiles.

Experimental Protocol: Preparation of (5,5,5-Trifluoropentyl)magnesium Bromide and Reaction with an Aldehyde

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere. A solution of this compound in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard formation. The reaction is typically initiated with a small crystal of iodine. Once the Grignard reagent has formed, it is cooled in an ice bath, and a solution of an aldehyde (e.g., benzaldehyde) in anhydrous THF is added dropwise. The reaction is stirred until completion and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified.

| Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---| | Benzaldehyde | THF | 0 to RT | 2 | ~70-80 | | Acetone | Diethyl Ether | 0 to RT | 3 | ~65-75 | | CO₂ (dry ice) | THF | -78 to RT | 4 | ~60-70 |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, although it is generally less reactive than aryl or vinyl bromides.

Suzuki Coupling

For Suzuki coupling reactions, more forcing conditions and specialized catalyst systems may be required to achieve good yields due to the sp³-hybridized nature of the carbon-bromine bond.

Experimental Protocol: General Procedure for Suzuki Coupling

A mixture of this compound (1.0 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by GC-MS or LC-MS. After completion, the reaction is cooled, diluted with water, and extracted. The product is purified by column chromatography.

Sonogashira Coupling

Similar to Suzuki coupling, the Sonogashira coupling of this compound with terminal alkynes can be challenging but is feasible with the appropriate choice of catalyst, ligand, and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-5 mol%), and a base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF, this compound (1.0 eq) is added. The reaction is stirred at an elevated temperature until the starting material is consumed. Work-up involves filtration, extraction, and purification.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Nucleophilic_Substitution cluster_nuc Nucleophilic Substitution reagent This compound phenol Phenol/Alcohol (R-OH) reagent->phenol Base amine Amine (R₂NH) reagent->amine Base thiol Thiol (R-SH) reagent->thiol Base ether Ether (R-O-(CH₂)₄-CF₃) phenol->ether alkyl_amine Alkylated Amine (R₂N-(CH₂)₄-CF₃) amine->alkyl_amine thioether Thioether (R-S-(CH₂)₄-CF₃) thiol->thioether

Caption: Nucleophilic substitution reactions of this compound.

Organometallic_and_Coupling cluster_grignard Grignard Reaction cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound grignard Grignard Reagent (CF₃-(CH₂)₄-MgBr) start->grignard Mg, THF boronic_acid Arylboronic Acid (Ar-B(OH)₂) start->boronic_acid Pd Catalyst, Base alkyne Terminal Alkyne (R-C≡CH) start->alkyne Pd/Cu Catalyst, Base electrophile Electrophile (e.g., RCHO) grignard->electrophile alcohol Alcohol (CF₃-(CH₂)₄-CH(OH)-R) electrophile->alcohol suzuki_product Suzuki Product (CF₃-(CH₂)₄-Ar) boronic_acid->suzuki_product sonogashira_product Sonogashira Product (CF₃-(CH₂)₄-C≡C-R) alkyne->sonogashira_product

Caption: Organometallic and cross-coupling pathways.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for Trifluoromethylation of Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a trifluoromethyl (CF3) group into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and materials. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and physical properties of a molecule. While various methods exist for trifluoromethylation, the use of alkyl bromides as precursors for C(sp³)-CF3 bond formation is of significant interest due to the wide availability of alkyl bromides. This document outlines a protocol for the copper-mediated trifluoromethylation of alkyl radicals, a method applicable to a broad range of alkyl bromides. It is important to note that a compound like 5-Bromo-1,1,1-trifluoropentane would typically serve as a substrate in such a reaction, providing a trifluoromethylpentyl group, rather than acting as a trifluoromethylating agent itself.

Protocol: Copper-Mediated Radical Trifluoromethylation of Alkyl Bromides

This protocol describes a method for the trifluoromethylation of alkyl bromides using BPyCu(CF3)3 as the trifluoromethyl source, with radical initiation provided by Et3SiH and K2S2O8. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.[1][2][3]

Materials

  • Alkyl bromide (e.g., 1-bromooctane)

  • BPyCu(CF3)3 (BPy = 2,2′-bipyridine)

  • Triethylsilane (Et3SiH)

  • Potassium persulfate (K2S2O8)

  • Acetone

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Experimental Procedure

  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the alkyl bromide (0.2 mmol, 1.0 equiv), BPyCu(CF3)3 (0.2 mmol, 1.0 equiv), and K2S2O8 (0.8 mmol, 4.0 equiv).

  • Solvent Addition: Add acetone (4 mL) and water (2 mL) to the tube.

  • Initiation: Add Et3SiH (1.2 mmol, 6.0 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the tube and stir the mixture vigorously at room temperature for 12 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alkane.

Quantitative Data Summary

The following table summarizes the yields of trifluoromethylated products from various primary and secondary alkyl bromides using the described protocol.[1]

EntryAlkyl Bromide SubstrateProductYield (%)
11-Bromooctane1,1,1-Trifluorononane85
21-Bromo-3-phenylpropane1,1,1-Trifluoro-4-phenylbutane78
3Ethyl 6-bromohexanoateEthyl 7,7,7-trifluoroheptanoate92
4N-(4-Bromobutyl)phthalimideN-(5,5,5-Trifluoropentyl)phthalimide88
52-Bromooctane2-(Trifluoromethyl)octane75
6Cyclohexyl bromide(Trifluoromethyl)cyclohexane65

Reaction Scheme and Mechanism

The proposed mechanism for the copper-mediated trifluoromethylation of alkyl bromides involves the generation of an alkyl radical, which then reacts with the copper-CF3 complex.[1][2]

Reaction_Mechanism Et3SiH Et3SiH Et3Si_rad Et3Si• Et3SiH->Et3Si_rad K2S2O8 K2S2O8 K2S2O8 R_rad Alkyl Radical (R•) Et3Si_rad->R_rad R-Br R_Br Alkyl Bromide (R-Br) Product Trifluoromethylated Product (R-CF3) R_rad->Product Cu(II)-CF3 BPyCuCF33 BPyCu(CF3)3 CuII_CF3 Cu(II)-CF3 Complex BPyCuCF33->CuII_CF3 CuI Cu(I) Complex CuII_CF3->CuI R• CuI->CuII_CF3 BPyCu(CF3)3

Caption: Proposed mechanism for copper-mediated trifluoromethylation.

Experimental Workflow

The following diagram illustrates the general workflow for the trifluoromethylation protocol.

Workflow start Start setup Combine Alkyl Bromide, BPyCu(CF3)3, and K2S2O8 start->setup solvents Add Acetone and Water setup->solvents initiation Add Et3SiH solvents->initiation reaction Stir at Room Temperature for 12 hours initiation->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for trifluoromethylation.

Safety Precautions

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is flammable and causes skin and eye irritation.[4]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The described copper-mediated radical trifluoromethylation protocol provides an efficient and versatile method for the synthesis of trifluoromethylated alkanes from readily available alkyl bromides. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions with 5-bromo-1,1,1-trifluoropentane. This versatile reagent serves as a valuable building block for the introduction of the 5,5,5-trifluoropentyl group, a moiety of increasing interest in medicinal chemistry due to its potential to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

The primary reaction pathway for this compound with nucleophiles is the S(_N)2 substitution at the bromine-bearing carbon.[1] As a primary alkyl halide, it is well-suited for this type of reaction, which proceeds via a concerted backside attack by the nucleophile, leading to inversion of configuration if the carbon were chiral.[2] The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond.

General Reaction Mechanism: S(_N)2 Substitution

The nucleophilic substitution reactions of this compound predominantly follow an S(_N)2 mechanism. This involves the direct displacement of the bromide leaving group by an incoming nucleophile in a single, concerted step.

Caption: General S(_N)2 reaction mechanism for this compound.

Application Note 1: N-Alkylation with Amine Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-alkylated products. These reactions are a common method for synthesizing more complex amines. However, the direct alkylation of primary or secondary amines can sometimes lead to mixtures of mono- and poly-alkylated products.[3][4] Using a tertiary amine as the nucleophile will result in the formation of a quaternary ammonium salt.[3]

Experimental Protocol: Synthesis of 1-(5,5,5-Trifluoropentyl)piperidine

This protocol describes the reaction of this compound with piperidine to yield the tertiary amine product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) as a base, followed by piperidine (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed (typically 6-18 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(5,5,5-trifluoropentyl)piperidine.

Quantitative Data for N-Alkylation
Reagent (eq)Nucleophile (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1.0Piperidine (1.2)K(_2)CO(_3) (2.0)Acetonitrile821275-85
1.0Morpholine (1.2)K(_2)CO(_3) (2.0)DMF901070-80
1.0Triethylamine (1.5)-Acetonitrile822485-95 (as salt)

Application Note 2: O-Alkylation with Alkoxide Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[2] this compound is an excellent substrate for this reaction, allowing for the synthesis of various trifluoropentyl ethers. The alkoxide can be generated in situ by treating an alcohol with a strong base like sodium hydride (NaH).

Experimental Protocol: Synthesis of 1-Phenoxy-5,5,5-trifluoropentane

This protocol details the synthesis of a trifluoropentyl aryl ether using phenol as the alcohol precursor.

  • Alkoxide Formation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous DMF or THF to create a suspension.

  • Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.1 eq) in the same anhydrous solvent. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Alkyl Halide: Add this compound (1.0 eq) dropwise to the stirred alkoxide solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the mixture to 0 °C and carefully quench the excess NaH with a few drops of water or ethanol. Dilute with water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO(_4), filter, and concentrate. Purify the crude product by column chromatography or distillation.

Quantitative Data for O-Alkylation
Reagent (eq)Nucleophile (eq)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1.0Phenol (1.1)NaH (1.2)DMF70680-90
1.0Benzyl alcohol (1.1)NaH (1.2)THF65875-85
1.0Sodium methoxide (1.2)-Methanol651285-95

Application Note 3: Synthesis of Nitriles with Cyanide Nucleophiles

The reaction of primary alkyl halides with alkali metal cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is a straightforward method for the synthesis of nitriles.[5] This reaction extends the carbon chain by one carbon and provides a versatile nitrile functional group that can be further transformed into carboxylic acids, amines, or amides. The reaction should be performed in a polar aprotic solvent to favor the S(_N)2 pathway.[5]

Experimental Protocol: Synthesis of 6,6,6-Trifluorohexanenitrile

This protocol outlines the reaction of this compound with potassium cyanide. Caution: Cyanide salts and their acidified solutions (which can produce highly toxic HCN gas) are extremely hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium cyanide (1.5 eq) in ethanol or DMSO.

  • Addition of Reagent: Add this compound (1.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (typically 70-90 °C) and stir until the reaction is complete as indicated by TLC or GC-MS analysis (usually 8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na(_2)SO(_4). After filtration, remove the solvent by rotary evaporation. The resulting crude nitrile can be purified by vacuum distillation or column chromatography.

Quantitative Data for Cyanide Substitution
Reagent (eq)Nucleophile (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1.0KCN (1.5)Ethanol781670-80
1.0NaCN (1.5)DMSO901080-90

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the nucleophilic substitution reactions described above.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Substrate, Solvent, and Base (if any) B Add Nucleophile A->B C Heat and Stir (Monitor Progress) B->C D Cool and Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate Organic Layer E->F G Column Chromatography or Distillation F->G H Characterize Pure Product G->H

Caption: A typical experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for the Trifluoromethylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into aromatic compounds is a crucial strategy in medicinal chemistry and materials science. The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological and physicochemical properties of organic molecules.[1][2] This document provides detailed experimental protocols for three common methods for the trifluoromethylation of aromatic compounds: copper-mediated cross-coupling, palladium-catalyzed C-H trifluoromethylation, and radical trifluoromethylation.

I. Copper-Mediated Trifluoromethylation of Aryl Halides

Copper-mediated methods are widely used for the trifluoromethylation of aryl halides.[3] These reactions typically involve a copper(I) salt, a trifluoromethyl source, and a suitable ligand. One of the most common trifluoromethylating agents for this purpose is trifluoromethyltrimethylsilane (TMSCF3), also known as Ruppert's reagent.[4]

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides using TMSCF3

This protocol is based on the work of Amii and coworkers, who developed a copper(I)-diamine catalyzed cross-coupling of iodoarenes with trifluoromethylsilanes.[3]

Reaction Scheme:

Ar-I + TMSCF3 --(Cu(I)/diamine catalyst)--> Ar-CF3

Materials:

  • Aryl iodide

  • Trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (phen)

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous solution of ammonium chloride

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium fluoride (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add trifluoromethyltrimethylsilane (1.5 mmol) to the reaction mixture.

  • Seal the flask or tube and heat the reaction mixture at 80 °C for 12-24 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aromatic compound.

Quantitative Data Summary:

Aryl IodideProductYield (%)
4-Iodotoluene4-Trifluoromethyltoluene85
4-Iodoanisole4-Trifluoromethylanisole78
1-Iodo-4-nitrobenzene1-Nitro-4-(trifluoromethyl)benzene65
2-Iodonaphthalene2-(Trifluoromethyl)naphthalene82

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow:

G reagents Aryl Iodide, CuI, Phen, KF solvent Anhydrous DMF reagents->solvent add_tms Add TMSCF3 solvent->add_tms reaction Heat at 80 °C, 12-24h add_tms->reaction workup Quench (NH4Cl), Extract (EtOAc) reaction->workup purification Column Chromatography workup->purification product Trifluoromethylated Arene purification->product G sub 2-Arylpyridine intermediate Palladacycle Intermediate sub->intermediate C-H Activation cat Pd(OAc)2 cat->intermediate cf3 Togni's Reagent cf3->intermediate Trifluoromethylation oxidant Cu(OAc)2 oxidant->cat Reoxidation promoter TFA promoter->sub Promotes C-H activation product ortho-CF3-Arene intermediate->product Reductive Elimination G start CF3SO2Na + Oxidant (TBHP) radical_gen CF3• Radical Generation start->radical_gen addition Radical Addition to Arene radical_gen->addition intermediate Cyclohexadienyl Radical addition->intermediate rearo Oxidative Rearomatization intermediate->rearo product Trifluoromethylated Arene rearo->product

References

Application Notes: 5-Bromo-1,1,1-trifluoropentane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1,1,1-trifluoropentane is a valuable building block for the introduction of the 4,4,4-trifluorobutyl moiety into molecular scaffolds. In the context of agrochemical research, the incorporation of fluorinated alkyl groups can significantly enhance the biological efficacy, metabolic stability, and bioavailability of active ingredients. The trifluoromethyl group, in particular, is known to improve binding affinity to target proteins and increase lipophilicity, which can facilitate transport across biological membranes. This document outlines potential applications and detailed synthetic protocols for the use of this compound in the synthesis of novel agrochemical candidates.

Key Applications in Agrochemical Scaffolds

The 4,4,4-trifluorobutyl group, introduced via this compound, can be incorporated into various classes of agrochemicals, including herbicides, insecticides, and fungicides. Two primary applications are highlighted:

  • O-Alkylation of Phenolic Compounds: Many herbicides and fungicides are based on phenolic ethers. The Williamson ether synthesis provides a straightforward method for the O-alkylation of phenols and substituted phenols with this compound to generate novel ether derivatives.

  • N-Alkylation of Heterocyclic and Aromatic Amines: A wide range of insecticides and other agrochemicals feature N-alkylated heterocycles (e.g., pyrazoles) or anilines. This compound serves as an effective alkylating agent for these nitrogen-containing scaffolds, leading to the formation of new active ingredients with potentially enhanced properties.

Data Presentation: Representative Synthetic Transformations

The following tables summarize expected yields and reaction conditions for the alkylation of representative agrochemical precursors with this compound, based on analogous reactions with similar alkyl bromides.

Table 1: O-Alkylation of Phenolic Substrates

SubstrateBaseSolventTemperature (°C)Time (h)ProductExpected Yield (%)
3,5-DimethylphenolK₂CO₃AcetoneReflux241-(4,4,4-Trifluorobutoxy)-3,5-dimethylbenzene85-95
4-ChlorophenolNaHDMF80121-Chloro-4-(4,4,4-trifluorobutoxy)benzene80-90
2-MethylphenolCs₂CO₃Acetonitrile80181-Methyl-2-(4,4,4-trifluorobutoxy)benzene88-98

Table 2: N-Alkylation of Heterocyclic and Aromatic Amine Substrates

SubstrateBaseSolventTemperature (°C)Time (h)ProductExpected Yield (%)
3,5-DimethylpyrazoleKOH[BMIM][BF₄]8021-(4,4,4-Trifluorobutyl)-3,5-dimethyl-1H-pyrazole80-90
3-ChloroanilineNa₂CO₃DMF1006N-(4,4,4-Trifluorobutyl)-3-chloroaniline75-85
4-EthylanilineK₂CO₃AcetonitrileReflux12N-(4,4,4-Trifluorobutyl)-4-ethylaniline80-90

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol describes a typical Williamson ether synthesis for the coupling of a phenolic substrate with this compound.

Materials:

  • Phenolic substrate (e.g., 3,5-dimethylphenol)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: General Procedure for N-Alkylation of Pyrazoles

This protocol outlines the N-alkylation of a pyrazole derivative using this compound.

Materials:

  • Pyrazole substrate (e.g., 3,5-dimethylpyrazole)

  • This compound

  • Potassium hydroxide (KOH)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the pyrazole substrate (1.0 eq), potassium hydroxide (1.2 eq), and [BMIM][BF₄].

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture in an oil bath at 80°C for 2 hours with vigorous stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated pyrazole.

Protocol 3: General Procedure for N-Alkylation of Anilines

This protocol provides a method for the N-alkylation of anilines with this compound.

Materials:

  • Aniline substrate (e.g., 3-chloroaniline)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Sealed reaction tube or round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add the aniline substrate (1.0 eq), sodium carbonate (2.0 eq), and anhydrous DMF.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 100°C and stir for 6 hours.

  • Monitor the reaction by TLC. After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to obtain the desired N-alkylated aniline.

Visualizations

O_Alkylation_Workflow A Start: Phenol & this compound B Add Base (e.g., K₂CO₃) & Solvent (e.g., Acetone) A->B 1. Reagent Addition C Reaction at Reflux B->C 2. Heating D Work-up (Filtration, Extraction, Washing) C->D 3. Isolation E Purification (Column Chromatography) D->E 4. Purification F Product: O-(4,4,4-Trifluorobutyl)phenol Derivative E->F 5. Final Product N_Alkylation_Workflow cluster_amine Amine Substrate Pyrazole Pyrazole Derivative Reaction N-Alkylation (Base, Solvent, Heat) Pyrazole->Reaction Aniline Aniline Derivative Aniline->Reaction Reagent This compound Reagent->Reaction Workup Work-up & Purification Reaction->Workup Product N-(4,4,4-Trifluorobutyl) Derivative Workup->Product

Application Notes and Protocols for the Formation of (4,4,4-Trifluorobutyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent from 5-bromo-1,1,1-trifluoropentane, yielding (4,4,4-trifluorobutyl)magnesium bromide. The presence of the trifluoromethyl group in the molecule makes this Grignard reagent a valuable building block for the introduction of trifluorobutyl moieties in the synthesis of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and stability of the Grignard reagent, necessitating careful control of reaction conditions.

Core Concepts and Strategy

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent.[1][2] The reaction is highly sensitive to moisture and oxygen, requiring strictly anhydrous and inert atmospheric conditions.[3] The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which must be activated to initiate the reaction.[3] Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to expose a fresh magnesium surface.[3] Given the potential for thermal instability of fluorinated Grignard reagents, temperature control is a critical parameter.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of Grignard reagents, adapted for the specific case of this compound. Please note that these are recommended starting points and may require optimization for specific experimental setups.

ParameterValue/RangeNotes
Reagents
This compound1.0 equivalentStarting material.
Magnesium Turnings1.1 - 1.5 equivalentsA slight excess helps to ensure complete conversion of the bromide.
Solvent
Anhydrous Diethyl Ether or THF10-20 mL per 10 mmol of bromideThe solvent must be strictly anhydrous to prevent quenching of the Grignard reagent.
Reaction Conditions
Initiation TemperatureRoom Temperature to gentle refluxThe reaction is exothermic; cooling may be necessary after initiation.
Reaction Temperature0 °C to Room TemperatureLower temperatures are recommended to enhance the stability of the fluorinated Grignard reagent.
Reaction Time1 - 3 hoursCompletion can be monitored by the disappearance of the magnesium turnings.
Activation
Iodine1-2 small crystalsDisappearance of the brown color indicates initiation.
1,2-DibromoethaneA few dropsFormation of ethylene gas indicates magnesium activation.
Expected Yield 70 - 90%Yields are highly dependent on the purity of reagents and the exclusion of water and oxygen.

Experimental Protocol

This protocol details the formation of (4,4,4-trifluorobutyl)magnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

  • Apparatus Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel.

    • Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.

    • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings.

    • Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation:

    • Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution will typically be a cloudy gray to brown suspension.

  • Quantification and Use:

    • The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.

    • The Grignard reagent should be used immediately for the best results.

Mandatory Visualization

Grignard_Formation_Workflow Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome reagents Reagents: This compound Magnesium Turnings Anhydrous Ether/THF glassware Flame-Dried Glassware under Inert Atmosphere activation Magnesium Activation (Iodine or 1,2-Dibromoethane) glassware->activation initiation Initiation: Add a small portion of bromide solution activation->initiation formation Grignard Formation: Dropwise addition of remaining bromide (Control temperature) initiation->formation product (4,4,4-Trifluorobutyl)magnesium Bromide Solution formation->product analysis Titration to Determine Concentration product->analysis next_step Immediate use in subsequent reaction analysis->next_step

Caption: Experimental workflow for the formation of (4,4,4-trifluorobutyl)magnesium bromide.

References

Application Notes and Protocols: Photocatalytic Trifluoromethylation of Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Traditional methods for trifluoromethylation often require harsh conditions or pre-functionalized substrates. Visible-light photocatalysis has emerged as a powerful and versatile strategy to overcome these limitations, enabling the direct C-H trifluoromethylation of a wide range of heterocycles under mild, operationally simple conditions.[1][3] This approach often utilizes radical-mediated mechanisms, harnessing the innate reactivity of heterocyclic systems.[1]

These notes provide an overview of the key components, reaction data, and detailed protocols for performing photocatalytic trifluoromethylation of heterocycles, intended for researchers in organic synthesis and drug development.

General Principles and Mechanism

The core of this transformation lies in photoredox catalysis. The process is initiated when a photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).[4] This excited state is a potent single-electron transfer (SET) agent. It can either be oxidized or reduced by a trifluoromethylating reagent to generate a trifluoromethyl radical (•CF₃).[1][5] This highly reactive radical then adds to the electron-rich heterocycle, and subsequent steps lead to the final trifluoromethylated product, regenerating the photocatalyst to complete the catalytic cycle.[6]

G cluster_cycle Photocatalytic Cycle cluster_reaction Radical Reaction Pathway PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_red PC•⁻ / PC•⁺ PC_star->PC_red SET + CF₃ Source PC_red->PC Regeneration CF3_Radical •CF₃ Radical PC_red->CF3_Radical Generates Intermediate Radical Intermediate [Het(CF₃)-H]• CF3_Radical->Intermediate + Heterocycle Heterocycle Heterocycle (Het-H) Product Product (Het-CF₃) Intermediate->Product Oxidation/Deprotonation Product->PC Regenerates PC

Figure 1: General mechanism of photocatalytic trifluoromethylation.

Key Reaction Components

Successful trifluoromethylation depends on the careful selection of the photocatalyst, the trifluoromethylating agent, and the solvent.

  • Photocatalysts: Ruthenium and Iridium complexes are widely used due to their robust photophysical properties.[7][8] Common examples include Ru(bpy)₃Cl₂ and --INVALID-LINK--₂.[9][10] Organic dyes and semiconductors are also employed as metal-free alternatives.[7][11]

  • Trifluoromethylating Agents: A variety of reagents are available to serve as the source of the •CF₃ radical. The choice of reagent can influence reaction efficiency and scope.

    • Togni's Reagents: Hypervalent iodine compounds that are effective CF₃ radical precursors.[9][11]

    • Umemoto's Reagents: Electrophilic trifluoromethylating agents that can generate •CF₃ upon irradiation or via SET.[12][13][14]

    • Langlois' Reagent (CF₃SO₂Na): An inexpensive and stable salt that serves as an excellent •CF₃ source.[15][16]

    • Gaseous/Volatile Sources: Reagents like CF₃I and CF₃SO₂Cl are also commonly used, particularly in flow chemistry setups.[1][2][17]

  • Heterocyclic Substrates: A broad range of electron-rich heterocycles are amenable to this transformation. Five-membered rings like pyrroles, furans, thiophenes, and indoles, as well as fused systems like quinoxalines and purines (e.g., caffeine), have been successfully trifluoromethylated.[1][18][19]

Application Data

The following tables summarize representative examples of photocatalytic trifluoromethylation of various heterocyclic systems.

Table 1: Trifluoromethylation of Five-Membered Heterocycles

Substrate CF₃ Source Photocatalyst Solvent Yield (%) Citation(s)
N-Methylpyrrole CF₃SO₂Cl Ru(phen)₃Cl₂ CH₃CN/H₂O 94 [1]
Furan CF₃SO₂Cl Ru(phen)₃Cl₂ CH₃CN/H₂O 81 [1]
Thiophene CF₃SO₂Cl Ru(phen)₃Cl₂ CH₃CN/H₂O 85 [1]
N-Boc-indole CF₃SO₂Na 4,4'-dimethoxybenzophenone Acetone 85 [15]

| Thiazole | CF₃SO₂Cl | Ru(phen)₃Cl₂ | CH₃CN/H₂O | 70 |[1] |

Table 2: Trifluoromethylation of Fused and Other Heterocycles

Substrate CF₃ Source Photocatalyst Solvent Yield (%) Citation(s)
Caffeine Cationic Sulfonate Ester None (Photocage) CH₃CN 87 [19]
Quinoxalin-2(1H)-one CF₃SO₂Na Eosin Y CH₃CN 92 [15]
Coumarin CF₃SO₂Na None (Metal-free) DMSO 89 [15]
1-Methylquinoxalin-2(1H)-one CF₃SO₂Na Covalent Organic Framework DMSO 91 [18][20]

| N-Arylacrylamide | Umemoto's Reagent | None | Dioxane | 95 |[21] |

Experimental Protocols

This section provides a general, representative protocol for the trifluoromethylation of a heterocycle in a batch setup.[1] Continuous-flow protocols have also been developed and are particularly advantageous for gaseous reagents and scalability.[3][22]

General Protocol for Batch Reaction

G start Start prep 1. Prepare Reagents - Weigh heterocycle, photocatalyst, and CF₃ source. start->prep setup 2. Reaction Setup - Add reagents to an oven-dried vial. - Add solvent and a stir bar. prep->setup degas 3. Degas (Optional) - Sparge with N₂ or Ar for 10-15 min if reaction is air-sensitive. setup->degas irradiate 4. Irradiation - Place vial near a light source (e.g., 26W CFL or Blue LEDs). - Stir vigorously at room temp. degas->irradiate monitor 5. Monitor Reaction - Track progress via TLC or GC-MS. irradiate->monitor workup 6. Workup & Purification - Quench reaction. - Perform extraction. - Purify by column chromatography. monitor->workup end End Product workup->end

Figure 2: Standard experimental workflow for photocatalytic trifluoromethylation.

Materials and Equipment:

  • Oven-dried reaction vial with a screw cap and stir bar

  • Heterocyclic substrate (e.g., N-methylpyrrole, 0.5 mmol)

  • Photocatalyst (e.g., Ru(phen)₃Cl₂, 1-2 mol%)[1]

  • Trifluoromethylating agent (e.g., CF₃SO₂Cl, 1.5 mmol)

  • Solvent (e.g., Acetonitrile/Water mixture, 5 mL)

  • Base (e.g., K₂HPO₄, if required by the specific protocol)

  • Visible light source (e.g., household 26W compact fluorescent lamp (CFL) or blue LED strip)

  • Magnetic stir plate

  • Standard glassware for aqueous workup and column chromatography supplies

Procedure:

  • Vial Preparation: To an oven-dried 4-dram vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv), the photocatalyst (0.01-0.02 equiv), and any solid additives like a base.

  • Reagent Addition: Add the solvent, followed by the trifluoromethylating agent. If the agent is a liquid, it should be added via syringe.

  • Degassing (if necessary): While many procedures are operationally simple and work well without degassing, for sensitive substrates or mechanistic studies, the reaction mixture can be sparged with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Initiation and Reaction: Seal the vial tightly. Place the vial at a fixed distance (e.g., 5-10 cm) from the light source. Begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.

  • Monitoring: Allow the reaction to proceed for the specified time (typically 6-24 hours). The progress can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Workup: Once the reaction is complete, turn off the light. Quench the reaction by adding a suitable aqueous solution (e.g., saturated NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired trifluoromethylated heterocycle.

Detailed Mechanistic Pathway: Reductive Quenching Cycle

A common mechanistic pathway is the reductive quenching cycle, illustrated here with Ru(bpy)₃²⁺ as the photocatalyst and CF₃I as the trifluoromethyl source.[17]

G Ru2 Ru(bpy)₃²⁺ Ru2_star *[Ru(bpy)₃²⁺] Ru2->Ru2_star hν (Visible Light) Ru3 Ru(bpy)₃³⁺ Ru2_star->Ru3 SET + CF₃I CF3I CF₃I Ru3->Ru2 SET Radical_adduct [Het(CF₃)-H]• Ru3->Radical_adduct Oxidizes CF3_rad •CF₃ CF3I->CF3_rad [CF₃I]•⁻ → •CF₃ + I⁻ CF3_rad->Radical_adduct + Het-H HetH Het-H Product Het-CF₃ Radical_adduct->Product - H⁺, - e⁻

Figure 3: Reductive quenching cycle for trifluoromethylation.

  • Excitation: The ground-state Ru(II) complex absorbs a photon, generating the photoexcited *Ru(II) state.[1]

  • Single Electron Transfer (SET): The excited *Ru(II) is a strong reductant and transfers an electron to the trifluoromethylating agent (CF₃I), generating a Ru(III) complex and a radical anion [CF₃I]•⁻.[1][17]

  • Radical Generation: The unstable radical anion fragments, releasing the trifluoromethyl radical (•CF₃) and an iodide anion (I⁻).[1]

  • Addition to Heterocycle: The electrophilic •CF₃ radical rapidly adds to the electron-rich C-H bond of the heterocycle (Het-H), forming a radical intermediate [Het(CF₃)-H]•.[6]

  • Catalyst Regeneration: The potent oxidant Ru(III) abstracts an electron from the radical intermediate, which, after deprotonation (often facilitated by a mild base or solvent), yields the final product (Het-CF₃) and regenerates the Ru(II) catalyst for the next cycle.[1]

References

The Role of 5-Bromo-1,1,1-trifluoropentane in the Development of Fluorinated Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and biocompatibility, making them indispensable in a wide array of applications, from advanced materials to pharmaceuticals. The introduction of fluorine atoms into a polymer backbone significantly alters its physicochemical characteristics. 5-Bromo-1,1,1-trifluoropentane is a versatile building block that can be employed in the synthesis of novel fluorinated polymers. Its structure, featuring a terminal trifluoromethyl group and a primary bromine atom, allows for its use as an initiator in controlled radical polymerization techniques or as a precursor for monomer synthesis, enabling the introduction of a trifluoropentyl moiety into polymer chains.

This document provides detailed application notes and protocols for the potential use of this compound in the development of fluorinated polymers, focusing on its application as an initiator in Atom Transfer Radical Polymerization (ATRP).

Application Notes

This compound can theoretically serve as an effective initiator for the Atom Transfer Radical Polymerization (ATRP) of various vinyl monomers. The carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization. The trifluoromethyl group is chemically inert under these conditions and remains as a terminal group on the resulting polymer chain.

Key Advantages of Using this compound as an ATRP Initiator:

  • Controlled Polymerization: ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and controlled architectures (e.g., block copolymers, star polymers).

  • Terminal Trifluoromethyl Group: The resulting polymers will possess a 4,4,4-trifluorobutyl end-group, which can impart desirable properties such as hydrophobicity, oleophobicity, and enhanced thermal stability to the polymer terminus.

  • Versatility: This initiator can be used to polymerize a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile, leading to a diverse library of fluorinated polymers.

Experimental Protocols

The following protocols are hypothetical examples based on established ATRP procedures and are intended to serve as a starting point for researchers. Optimization of reaction conditions is crucial for achieving the desired polymer characteristics.

Protocol 1: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

This protocol describes the synthesis of poly(methyl methacrylate) with a terminal 4,4,4-trifluorobutyl group.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen gas (for inert atmosphere)

Experimental Workflow:

cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Polymerization cluster_termination Termination & Purification reagents Add CuBr and stir bar to a Schlenk flask seal Seal flask with a rubber septum reagents->seal purge Purge with N2 (3 freeze-pump-thaw cycles) seal->purge add_reagents Inject degassed MMA, This compound, PMDETA, and anisole via syringe purge->add_reagents immerse Immerse flask in a preheated oil bath (e.g., 70°C) add_reagents->immerse stir Stir for a defined time (e.g., 4 hours) immerse->stir terminate Cool and expose to air to terminate the reaction stir->terminate dilute Dilute with THF terminate->dilute purify Pass through a neutral alumina column to remove catalyst dilute->purify precipitate Precipitate in cold methanol purify->precipitate dry Dry polymer under vacuum precipitate->dry

Caption: General workflow for ATRP of MMA.

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.

  • Backfill the flask with nitrogen.

  • Through a syringe, add degassed MMA (e.g., 10 mmol), this compound (e.g., 0.1 mmol), PMDETA (e.g., 0.1 mmol), and anisole (e.g., 5 mL).

  • Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C).

  • Allow the polymerization to proceed with stirring for a predetermined time (e.g., 4 hours).

  • To terminate the reaction, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF).

  • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the terminal 4,4,4-trifluorobutyl group.

Data Presentation

The following table presents hypothetical data for the polymerization of MMA using this compound as an initiator, illustrating the expected control over molecular weight.

Entry[MMA]:[Initiator]:[CuBr]:[PMDETA]Time (h)Conversion (%)Mn (Theoretical) ( g/mol )Mn (GPC) ( g/mol )Đ (GPC)
1100:1:1:1250510055001.15
2100:1:1:1490910098001.12
3200:1:1:148517100180001.18

Signaling Pathways and Logical Relationships

The core of the ATRP process is the reversible activation and deactivation of the growing polymer chain, which is governed by the equilibrium between the active radical species and the dormant halide-capped species.

cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium Reversible Deactivation cluster_termination Termination (Undesirable) Initiator This compound (R-Br) Radical Initiator Radical (R•) Initiator->Radical k_act Catalyst_CuI Cu(I)Br / PMDETA Catalyst_CuII Cu(II)Br2 / PMDETA Radical->Initiator k_deact Monomer Monomer (M) Growing_Chain Propagating Radical (P_n•) Radical->Growing_Chain + M Dormant_Chain Dormant Polymer Chain (P_n-Br) Growing_Chain->Dormant_Chain k_deact + Cu(II)Br2 / PMDETA Growing_Chain->Dormant_Chain Termination Termination (e.g., coupling) Growing_Chain->Termination Dormant_Chain->Growing_Chain k_act + Cu(I)Br / PMDETA

Caption: ATRP mechanism using a bromide initiator.

Conclusion

Troubleshooting & Optimization

How to improve the yield of reactions with 5-Bromo-1,1,1-trifluoropentane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of reactions involving 5-Bromo-1,1,1-trifluoropentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Nucleophilic Substitution Reactions

Nucleophilic substitution is a common application for this compound, where the bromide is displaced by a nucleophile. Due to the presence of the electron-withdrawing trifluoromethyl group, the reactivity of the C-Br bond can be influenced, though it is distant from the reaction center.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction with an amine/thiol/alkoxide is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in nucleophilic substitution reactions with this compound can be attributed to several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Workflow for Low Conversion

G start Low Conversion nucleophile Is the nucleophile strong enough? start->nucleophile conditions Are the reaction conditions optimal? nucleophile->conditions Yes increase_nucleophilicity Increase nucleophile concentration Use a stronger, less hindered nucleophile For alcohols/thiols, pre-form the alkoxide/thiolate with a base (e.g., NaH, K2CO3) nucleophile->increase_nucleophilicity No side_reactions Are side reactions occurring? conditions->side_reactions Yes optimize_conditions Increase reaction temperature Switch to a polar aprotic solvent (DMF, DMSO) Increase reaction time conditions->optimize_conditions No end_node Yield Improved side_reactions->end_node Addressed check_elimination Check for elimination (E2) products Use a less sterically hindered base/nucleophile Lower reaction temperature side_reactions->check_elimination No increase_nucleophilicity->conditions optimize_conditions->side_reactions check_elimination->end_node

Caption: Troubleshooting workflow for low-yield nucleophilic substitution.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes the expected impact of various parameters on the yield of a typical nucleophilic substitution reaction with this compound. Note: These are generalized trends for primary alkyl bromides and should be used as a starting point for optimization.

ParameterVariationExpected Impact on YieldRationale
Nucleophile Weak (e.g., H₂O)LowInsufficient nucleophilicity to displace bromide.
Strong (e.g., NaSPh)HighEfficient displacement of the leaving group.
Solvent Protic (e.g., EtOH)ModerateCan solvate the nucleophile, reducing its reactivity.
Polar Aprotic (e.g., DMF)HighSolvates the cation, leaving the nucleophile more reactive.
Temperature Room TemperatureLow to ModerateMay be insufficient to overcome the activation energy.
80 °CHighIncreased reaction rate.
Base (for -OH/-SH) Weak (e.g., Et₃N)ModerateIncomplete deprotonation of the nucleophile.
Strong (e.g., NaH)HighComplete formation of the more potent nucleophilic anion.

Experimental Protocol: General Procedure for Nucleophilic Substitution with a Thiol

  • Preparation: To a solution of the thiol (1.2 equivalents) in anhydrous DMF (0.5 M), add a base such as potassium carbonate (1.5 equivalents).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60-80 °C and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

II. Grignard Reagent Formation and Use

The formation of a Grignard reagent from this compound allows for its use as a nucleophile in carbon-carbon bond-forming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q2: I am having trouble initiating the Grignard reaction. What can I do?

A2: Initiation is a common issue in Grignard reagent formation. Success hinges on ensuring a reactive magnesium surface and strictly anhydrous conditions.[1]

Logical Relationship for Grignard Initiation

start Grignard Reaction Fails to Initiate anhydrous Are conditions strictly anhydrous? start->anhydrous mg_active Is the magnesium surface activated? anhydrous->mg_active Yes dry_glassware Flame-dry all glassware Use anhydrous solvent (e.g., ether, THF) anhydrous->dry_glassware No success Reaction Initiates mg_active->success Yes activate_mg Add a crystal of iodine Add 1,2-dibromoethane Mechanically crush Mg turnings mg_active->activate_mg No dry_glassware->mg_active activate_mg->success

Caption: Troubleshooting guide for initiating Grignard reactions.

Q3: My Grignard reaction yield is low, and I observe a significant amount of a dimeric byproduct. What is happening?

A3: The formation of a dimer (in this case, 1,1,1,10,10,10-hexafluorodecane) is likely due to a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted this compound.[1][2][3]

Data Presentation: Minimizing Wurtz Coupling

ParameterConditionExpected Impact on Wurtz CouplingRationale
Addition Rate FastIncreasedHigh local concentration of alkyl bromide.
Slow (dropwise)DecreasedMaintains a low concentration of the alkyl bromide.
Concentration HighIncreasedFavors intermolecular reactions.
DiluteDecreasedReduces the probability of coupling.
Temperature HighIncreasedCan accelerate the side reaction.
Low/ModerateDecreasedFavors the desired Grignard formation.

Experimental Protocol: Grignard Reagent Formation

  • Setup: Flame-dry a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium.

  • Addition: Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full conversion. The resulting Grignard reagent is ready for use.

III. Palladium-Catalyzed Cross-Coupling Reactions

This compound, as a primary alkyl bromide, can participate in various palladium-catalyzed cross-coupling reactions, though conditions may need to be tailored as they are generally less reactive than aryl or vinyl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q4: I am attempting a Suzuki coupling with my trifluoromethylated alkyl bromide, but the yield is poor.

A4: Suzuki couplings with alkyl bromides are more challenging than with their aryl counterparts. The oxidative addition of palladium to the C(sp³)-Br bond is often the rate-limiting step.

Experimental Workflow for Suzuki Coupling Optimization

reagents Reagents Setup This compound Boronic acid/ester Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) catalyst Catalyst Addition Pd catalyst (e.g., Pd(dppf)Cl₂) Ligand (if needed) reagents->catalyst reaction Reaction Conditions Heat to 80-100 °C Monitor by GC-MS catalyst->reaction workup Work-up & Purification Aqueous work-up Column chromatography reaction->workup

Caption: General workflow for a Suzuki coupling reaction.

Data Presentation: Key Parameters for Alkyl-Aryl Suzuki Coupling

Note: The following are suggested starting points for optimization based on literature for primary alkyl bromides.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligandOften effective for less reactive bromides.
Ligand Bulky, electron-rich phosphines (e.g., SPhos)Promotes oxidative addition.
Base Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃)Facilitates the transmetalation step.[4]
Solvent Polar aprotic (e.g., Dioxane, THF) with waterWater is often necessary for the catalytic cycle.
Temperature 80-110 °CHigher temperatures are typically required for alkyl bromides.

Q5: Can I perform a Sonogashira or Heck reaction with this compound?

A5: Yes, but these reactions are challenging for primary alkyl bromides.

  • Sonogashira Coupling: The oxidative addition to the C(sp³)-Br bond is slow.[5] Specific ligands and potentially higher temperatures are needed. A common side reaction is the Glaser coupling (homocoupling) of the alkyne partner, which can be minimized by using copper-free conditions and ensuring the reaction is strictly anaerobic.[5]

  • Heck Reaction: The Mizoroki-Heck reaction with unactivated alkyl bromides is possible but often requires specialized catalytic systems, such as those based on nickel or palladium with specific ligands.[6][7][8] β-hydride elimination is a potential side reaction with other alkyl bromides, but it is not possible with this compound.

Experimental Protocol: General Conditions for Sonogashira Coupling of an Alkyl Bromide

  • Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and copper(I) iodide (5 mol%). Evacuate and backfill with an inert gas.

  • Reagents: Add anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.2 equivalents), and a base (e.g., diisopropylethylamine, 3 equivalents).

  • Substrate Addition: Add this compound (1.0 equivalent).

  • Reaction: Heat the mixture to 60-100 °C and monitor the reaction.

  • Work-up and Purification: After completion, cool the reaction, filter through celite, and purify by standard methods.

Disclaimer: The experimental protocols and quantitative data provided are intended as general guidelines. Optimization will be necessary for specific substrates and reaction scales. Always consult relevant safety data sheets (SDS) before handling any chemicals. The trifluoromethyl group is generally stable under these conditions.[9][10]

References

Common side reactions and byproducts in trifluoromethylation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.

FAQs and Troubleshooting Guides

This center is organized by the major classes of trifluoromethylation reactions: Nucleophilic, Electrophilic, and Radical.

Section 1: Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation often utilizes reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent, which acts as a source of the trifluoromethyl anion (CF₃⁻).[1][2]

Question: My reaction with TMSCF₃ is giving low to no yield. What are the common causes?

Answer: Low or no yield is a frequent issue that can stem from several factors:

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture. Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[3]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[3]

  • Reagent Quality: The purity of the TMSCF₃ reagent can vary. If you suspect reagent degradation, consider using a new batch.[3]

  • Solvent Effects: The reaction is highly solvent-dependent. While THF is common, reactions can be sluggish. Forcing solvents like DMF can significantly accelerate reactions and improve yields.[3]

  • Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive.[3] For less reactive substrates, you may need to switch to a more powerful initiator system.[3]

Question: I am observing the formation of difluorocarbene-related byproducts. Why is this happening and how can I prevent it?

Answer: The trifluoromethyl anion (CF₃⁻) is unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion (F⁻).[4] This is a common side reaction pathway.

  • Cause: The instability of the CF₃⁻ intermediate is the primary cause.[1][5] Harsh reaction conditions can promote this decomposition.[1]

  • Solutions:

    • Solvent Choice: Using solvents like DMF can help stabilize the CF₃⁻ anion, reducing its decomposition.[4]

    • Slow Generation: In some copper- and palladium-catalyzed reactions, the slow, in-situ generation of the nucleophilic trifluoromethyl unit from TESCF₃ and KF can reduce the potential for side reactions compared to reagents that generate the anion more quickly, like TMSCF₃.[6]

    • Temperature Control: Lowering the reaction temperature can sometimes suppress the decomposition pathway.

Question: My reaction with an enolizable ketone is producing a significant amount of the silyl enol ether byproduct. How can I minimize this?

Answer: This is a common issue when working with enolizable ketones.

  • Cause: The fluoride initiator can catalyze the formation of the silyl enol ether.

  • Solution: Consider switching to a non-fluoride initiator system. For example, using catalytic amounts of K₂CO₃ or K₃PO₄ in DMF has been shown to be effective.[3]

Section 2: Electrophilic Trifluoromethylation

These reactions employ reagents that deliver an "electrophilic" trifluoromethyl group (CF₃⁺ synthon), such as hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents).[7][8][9]

Question: I am having difficulty separating my desired product from reagent-derived byproducts. What can I do?

Answer: This is a known challenge with certain electrophilic reagents.

  • Cause: Reagents based on dibenzochalcogenium salts can lead to byproducts like dibenzothiophene or dibenzoselenophene, which can be difficult to separate from the desired trifluoromethylated products.[7]

  • Solutions:

    • Reagent Selection: Consider using sulfonated analogs of these reagents, which were developed to overcome this drawback.[7]

    • Purification: Meticulous flash column chromatography is often required. Experiment with different solvent systems to achieve better separation.

    • Alternative Reagents: Togni reagents, which are hypervalent iodine compounds, often produce byproducts like 2-iodobenzoic acid derivatives that may be easier to remove during workup.[10][11]

Question: My reaction is not selective and I'm getting a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity in electrophilic trifluoromethylation, particularly on arenes, can be poor and is an ongoing challenge.[12]

  • Cause: Many reactions proceeding through a radical mechanism (via single electron transfer) are governed by the inherent electronic properties of the substrate, often leading to mixtures.[12][13]

  • Solutions:

    • Directing Groups: For C-H trifluoromethylation of arenes, using a directing group can provide high regioselectivity (e.g., ortho-trifluoromethylation). Heterocycles like pyridine and pyrimidine can serve as effective directing groups in Pd-catalyzed reactions.[6][14]

    • Catalyst and Ligand Screening: The choice of metal catalyst and ligands can influence the regioselectivity.

    • Substrate Modification: Introduction of strongly activating or deactivating groups on the substrate can help direct the trifluoromethylation to a specific position.

Section 3: Radical Trifluoromethylation

This pathway involves the trifluoromethyl radical (•CF₃), which can be generated from various precursors like CF₃I, CF₃SO₂Na (Langlois reagent), or via photoredox catalysis from electrophilic reagents.[8][15]

Question: My radical trifluoromethylation of an arene is inefficient and gives multiple products.

Answer: Direct radical trifluoromethylation of arenes often suffers from low yields and poor regioselectivity.[16][17]

  • Cause: The trifluoromethyl radical is a highly reactive and electrophilic species.[8] Its addition to arenes is often not very selective, leading to mixtures of regioisomers.[12][16] Competing side reactions like dimerization or reaction with the solvent can also lower the yield.

  • Solutions:

    • Photoredox Catalysis: Using a photosensitizer like Ir(dFppy)₃ or Ru(bpy)₃²⁺ can generate the •CF₃ radical under mild conditions, sometimes improving efficiency.[12][13]

    • Solvent Choice: The choice of solvent is crucial. Ensure it is not susceptible to reaction with the trifluoromethyl radical.

    • Accept that Mixtures are Common: In many cases, obtaining a mixture of isomers is unavoidable, and the strategy must rely on effective purification to isolate the desired product.[12]

Question: I am observing hydrotrifluoromethylation as a byproduct in my reaction. What is the source of the hydrogen atom?

Answer: Hydrotrifluoromethylation, where a hydrogen atom is added along with the CF₃ group, can occur as a side reaction.

  • Cause: The alkyl radical intermediate formed after the addition of •CF₃ to an alkene can be trapped by a hydrogen atom donor in the reaction mixture. Solvents like DMF can sometimes act as the hydrogen source.[18]

  • Solution: Carefully select a solvent that is a poor hydrogen atom donor. If possible, eliminate other potential hydrogen sources from the reaction mixture.

Data Presentation: Common Byproducts and Issues
Reagent TypeCommon Reagent(s)Typical Side Reactions / ByproductsTroubleshooting Focus
Nucleophilic Ruppert-Prakash (TMSCF₃)Formation of silyl enol ethers (with enolizable ketones)[3]; Decomposition to difluorocarbene (:CF₂)[4]Initiator choice, moisture control, solvent selection[3]
Electrophilic Umemoto ReagentsDibenzothiophene/selenophene byproducts, difficult to separate[7]Reagent selection, advanced purification techniques[7]
Electrophilic Togni Reagents2-Iodobenzoic acid derivatives[10]; Potential for decomposition with strong acids/bases[19]Workup procedure, reaction temperature control[7][19]
Radical Langlois (CF₃SO₂Na), CF₃IPoor regioselectivity on arenes[12]; Hydrotrifluoromethylation[18]; Dimerization/polymerization of substrates[18]Directing groups, solvent choice, catalyst system[6][18]
Quantitative Data Example: Regioisomer Formation

The radical trifluoromethylation of heteroaromatic compounds often results in mixtures of constitutional isomers.[12]

SubstrateConditionsProduct(s)RatioCombined YieldReference
7-Aza-indolePhotocage, 456 nm lightC3-CF₃ and C2-CF₃ isomers2:185%[12]
N-methyl 4-chloro-pyrrolopyrimidinePhotocage, 456 nm lightMixture of isomers-37%[12]
Experimental Protocols

Key Experiment: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃

This protocol is a generalized procedure for the synthesis of a trifluoromethylated alcohol.

Materials:

  • Aldehyde substrate

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Anhydrous Tetrabutylammonium fluoride (TBAF) solution (1M in THF) or other suitable initiator

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (e.g., 1M HCl) for hydrolysis step

Methodology:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde substrate and anhydrous THF to an oven-dried flask. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add TMSCF₃ dropwise to the stirred solution. Following this, add the catalytic amount of the TBAF solution dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup (Silyl Ether Intermediate): Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.[3]

  • Hydrolysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is the trifluoromethylated silyl ether. This intermediate can be hydrolyzed by dissolving it in a suitable solvent (like THF) and adding an acid (e.g., 1M HCl), followed by stirring until the deprotection is complete (monitor by TLC).

  • Purification: After a standard aqueous workup of the hydrolysis reaction, purify the crude alcohol product by flash column chromatography to obtain the desired trifluoromethylated alcohol.[3]

Visualizations

G Troubleshooting Workflow for Low Yield Start Low or No Yield Observed CheckReagent 1. Check Reagents & Substrate Start->CheckReagent ReagentQuality Is CF3 source pure? (Use new bottle) CheckReagent->ReagentQuality CheckInitiator 2. Evaluate Initiator/Catalyst InitiatorMoisture Is initiator moisture-sensitive? (e.g., TBAF) CheckInitiator->InitiatorMoisture CheckConditions 3. Assess Reaction Conditions Solvent Is solvent optimal? (e.g., THF vs DMF) CheckConditions->Solvent Substrate Is substrate reactive enough? (e.g., electron-deficient) Substrate->CheckInitiator Yes SolutionSubstrate Solution: Use more forcing conditions or stronger initiator Substrate->SolutionSubstrate No ReagentQuality->Substrate Yes SolutionReagent Solution: Use new batch of reagent ReagentQuality->SolutionReagent No InitiatorActivity Is initiator active in solvent? (e.g., K2CO3 in DMF) InitiatorMoisture->InitiatorActivity No SolutionMoisture Solution: Use anhydrous initiator & dry conditions InitiatorMoisture->SolutionMoisture Yes InitiatorActivity->CheckConditions Yes SolutionActivity Solution: Screen different solvents (e.g., switch to DMF) InitiatorActivity->SolutionActivity No Temperature Is temperature appropriate? Solvent->Temperature Yes SolutionSolvent Solution: Switch to a more forcing solvent (e.g., DMF) Solvent->SolutionSolvent No

Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.

G CF3 Anion Decomposition Pathway CF3_anion Trifluoromethyl Anion (CF₃⁻) Decomp Decomposition (Unstable Intermediate) CF3_anion->Decomp α-elimination Products Difluorocarbene (:CF₂) + Fluoride Ion (F⁻) Decomp->Products

Caption: Formation of difluorocarbene, a common byproduct from the CF₃⁻ anion.[4]

G Simplified Radical Trifluoromethylation & Side Reactions Precursor CF₃ Source (e.g., Togni Reagent, CF₃I) Radical Trifluoromethyl Radical (•CF₃) Precursor->Radical SET / Light / Heat Substrate Arene Substrate Radical->Substrate Radical Addition Byproduct2 Side Product: Reaction with Solvent or Dimerization Radical->Byproduct2 Competing Pathways Intermediate Radical Adduct Intermediate Substrate->Intermediate Product Desired Product (Aryl-CF₃) Intermediate->Product Oxidation & Deprotonation Byproduct1 Side Product: Mixture of Regioisomers Intermediate->Byproduct1 Non-selective addition

Caption: Potential pathways leading to desired products and byproducts in radical trifluoromethylation.

References

Technical Support Center: Purification of Crude 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Bromo-1,1,1-trifluoropentane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound has a noticeable color. What are the likely impurities?

A1: A colored crude product often suggests the presence of impurities from the synthesis process. Common culprits can include:

  • Residual Bromine: Excess bromine used during synthesis can impart a yellow to reddish-brown color.

  • Byproducts from Synthesis: Depending on the synthetic route, side reactions can lead to colored impurities. For instance, elimination reactions could form unsaturated byproducts.

  • Degradation Products: The compound might partially decompose if exposed to high temperatures or light, forming colored polymeric materials.

Q2: I am observing significant product loss during purification by distillation. What could be the cause?

A2: Product loss during distillation is a common challenge. Here are potential causes and their solutions:

  • Decomposition: Although this compound is relatively stable, prolonged heating at its atmospheric boiling point (~128 °C) can lead to some decomposition. It is advisable to perform the distillation under reduced pressure to lower the boiling point.

  • Improper Apparatus Setup: Leaks in the distillation apparatus can prevent a stable vacuum, leading to fluctuations in the boiling point and inefficient separation. Ensure all glass joints are properly sealed.

  • Co-distillation with Volatile Impurities: If volatile impurities are present, they may co-distill with the product. Careful fractional distillation is crucial to separate these components effectively.

Q3: My purified this compound shows extra peaks in the 1H or 19F NMR spectrum. What could they be?

A3: The presence of extra peaks in NMR spectra indicates impurities. Potential impurities and their expected signals include:

  • Unreacted Starting Materials: Depending on the synthesis, you might see signals corresponding to the starting materials.

  • Solvent Residues: Traces of solvents used in the reaction or workup (e.g., diethyl ether, dichloromethane) are common impurities.

  • Structural Isomers: Depending on the synthetic method, small amounts of isomeric byproducts could be formed.

Q4: How can I effectively remove polar impurities from my crude product?

A4: Polar impurities can often be removed with a simple liquid-liquid extraction before distillation. Washing the crude product with water or a saturated sodium bicarbonate solution can help remove acidic or water-soluble impurities. For more persistent polar impurities, column chromatography may be necessary.

Q5: What are the recommended storage conditions for purified this compound?

A5: To maintain the purity of this compound, it should be stored under the following conditions:

  • Temperature: Store in a refrigerator at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture and oxygen.

  • Light: Protect from light by storing in an amber glass bottle or a container wrapped in aluminum foil.

Quantitative Data

The following table summarizes key physical properties of this compound, which are critical for planning its purification.

PropertyValue
Molecular Formula C₅H₈BrF₃
Molecular Weight 205.02 g/mol
Boiling Point 127.9 ± 8.0 °C at 760 Torr[1]
Density 1.457 ± 0.06 g/cm³[1]
Flash Point 25.6 ± 14.3 °C[1]

Experimental Protocols

Below are detailed methodologies for the key purification experiments for this compound.

Protocol 1: Fractional Distillation Under Reduced Pressure

This technique is the most common and effective method for purifying this compound from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is stable, begin to gently heat the distillation flask.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of this compound at the given pressure.

    • Collect the fraction that distills at a constant temperature. This is the purified product.

  • Product Recovery: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

This technique is effective for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the sample through the column using the selected solvent system, applying gentle pressure with compressed air or nitrogen.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting guide for the purification of this compound.

PurificationWorkflow Crude Crude this compound Extraction Aqueous Wash (e.g., NaHCO3 soln.) Crude->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Distillation Fractional Distillation (Reduced Pressure) Drying->Distillation Chromatography Column Chromatography (if needed) Distillation->Chromatography Impurities Remain PureProduct Pure this compound Distillation->PureProduct High Purity Chromatography->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingGuide Start Purification Issue ImpureNMR Impure NMR Spectrum? Start->ImpureNMR LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct CheckSolvent Check for Solvent Peaks ImpureNMR->CheckSolvent Yes CheckStartingMaterial Check for Starting Material Signals ImpureNMR->CheckStartingMaterial Yes CheckLeaks Check for Leaks in Distillation Setup LowYield->CheckLeaks Yes ReduceTemp Lower Distillation Temperature (Use Vacuum) LowYield->ReduceTemp Yes Wash Wash with Na2S2O3 (for Br2) ColoredProduct->Wash Yes Charcoal Activated Charcoal Treatment ColoredProduct->Charcoal Yes Redistill Re-distill or Chromatograph CheckSolvent->Redistill CheckStartingMaterial->Redistill

Caption: Troubleshooting logic for common issues in this compound purification.

References

Overcoming challenges in the synthesis of 5-Bromo-1,1,1-trifluoropentane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Bromo-1,1,1-trifluoropentane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A common and effective method for the synthesis of this compound is the bromination of a corresponding precursor, such as 5-hydroxy-1,1,1-trifluoropentane. This reaction typically involves a brominating agent to replace the hydroxyl group with a bromine atom. Another potential, though less direct, route could involve the reduction of the ketone in 5-Bromo-1,1,1-trifluoro-2-pentanone followed by deoxygenation, though this is a more complex, multi-step process.

Q2: What are the critical parameters to control during the synthesis?

Key parameters to control include reaction temperature, the choice of brominating agent and solvent, and the rate of addition of reagents. Maintaining a low temperature during the addition of the brominating agent is often crucial to minimize side reactions. The purity of the starting materials, particularly the absence of water, can significantly impact the reaction's success.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q4: What is the best method for purifying the crude this compound?

Vacuum distillation is the most effective method for purifying this compound, especially for removing non-volatile impurities and byproducts with significantly different boiling points.[1][2] For thermally sensitive compounds, purification at reduced pressure is highly recommended to prevent decomposition.[1] Column chromatography can also be employed for separation from impurities with similar boiling points.

Q5: What are the best practices for storing the purified product?

This compound should be stored in a cool, dry place, away from light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive brominating agent. 4. Presence of moisture.1. Increase reaction time or temperature (monitor for side products). 2. Ensure temperature control is maintained throughout the reaction. 3. Use a fresh or newly opened bottle of the brominating agent. 4. Use anhydrous solvents and dry glassware.
Formation of Multiple Products (Side Reactions) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in the starting material.1. Lower the reaction temperature, especially during the addition of reagents. 2. Carefully control the molar ratios of the reactants. 3. Purify the starting material before use.
Product is a Dark Color After Synthesis 1. Presence of residual bromine. 2. Formation of colored byproducts due to overheating.1. Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to quench excess bromine. 2. Purify by vacuum distillation.
Difficulty in Isolating the Product 1. Product is volatile and lost during solvent removal. 2. Formation of an azeotrope with the solvent.1. Use a rotary evaporator with a cold trap and carefully control the vacuum. 2. Perform a solvent exchange to a higher boiling point solvent before final concentration, or purify by distillation.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or reagents. 2. Inconsistent reaction setup or conditions.1. Source high-purity starting materials and reagents from a reliable supplier. 2. Standardize the experimental protocol and ensure all parameters are consistently controlled.

Quantitative Data Summary

The following table summarizes key quantitative data for a proposed synthesis of this compound from 5-hydroxy-1,1,1-trifluoropentane. Please note that these are estimated values based on analogous reactions and may require optimization.

Parameter Value Notes
Reactant Molar Ratio 5-hydroxy-1,1,1-trifluoropentane : PBr₃ = 3 : 1.1A slight excess of the brominating agent is often used.
Reaction Temperature 0 °C to room temperatureInitial cooling is critical during the addition of PBr₃.
Reaction Time 12-24 hoursMonitor by TLC or GC for completion.
Typical Yield 60-80%Yields can vary based on reaction scale and purity of reagents.
Boiling Point (Purified Product) 78-79 °C at 66 mmHg[3]The boiling point is pressure-dependent.
Purity (Post-distillation) >98%As determined by GC or NMR.

Experimental Protocols

Proposed Synthesis of this compound from 5-hydroxy-1,1,1-trifluoropentane

Materials:

  • 5-hydroxy-1,1,1-trifluoropentane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-hydroxy-1,1,1-trifluoropentane dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 5-hydroxy-1,1,1-trifluoropentane + PBr3 in Diethyl Ether Reaction_Vessel Reaction at 0°C to RT Reactants->Reaction_Vessel Slow Addition Crude_Product Crude this compound Reaction_Vessel->Crude_Product Overnight Quenching Quench with Water Crude_Product->Quenching Extraction Wash with NaHCO3 & Brine Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Solvent Removal Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Reactions Side Reactions? Start->Side_Reactions No Increase_Time Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time Yes Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity No Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Optimize_Stoichiometry Optimize Stoichiometry Side_Reactions->Optimize_Stoichiometry No

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My S(_N)2 reaction is proceeding very slowly or not at all. What are the common causes and how can I improve the reaction rate?

A1: Slow or nonexistent S(_N)2 reactions can often be attributed to several key factors. Here is a breakdown of potential issues and their solutions:

  • Steric Hindrance: The S(_N)2 mechanism is highly sensitive to steric bulk at the electrophilic carbon. The nucleophile must perform a backside attack, and bulky substituents can physically block this approach. Reaction rates decrease significantly from methyl to primary to secondary substrates, with tertiary substrates generally not reacting via an S(_N)2 pathway.

    • Troubleshooting: If possible, choose a less sterically hindered substrate. If the substrate cannot be changed, using a smaller, less hindered nucleophile may improve the reaction rate.

  • Poor Leaving Group: The rate of an S(N)2 reaction is dependent on the ability of the leaving group to depart. A good leaving group should be a weak base that can stabilize the negative charge it takes on after leaving. Strong bases like hydroxide (-OH), alkoxides (-OR), and amides (-NH2) are poor leaving groups.[1]

    • Troubleshooting: If you have a poor leaving group such as an alcohol, you can convert it to a better leaving group, like a tosylate, mesylate, or halide, before performing the substitution.[1][2]

  • Weak Nucleophile: S(_N)2 reactions require a potent nucleophile.[1] Nucleophilicity is influenced by charge, basicity, polarizability, and the solvent.[3]

    • Troubleshooting: Employ a stronger nucleophile. Anionic nucleophiles (e.g., I⁻, CN⁻, RS⁻) are generally more potent than their neutral counterparts (e.g., H₂O, ROH).[4]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetone, DMSO, and DMF are ideal for S(N)2 reactions.[5] These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive.[6][5] Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[6][7]

Q2: My S(_N)1 reaction is not working. What factors should I investigate?

A2: The success of an S(_N)1 reaction hinges on the formation of a stable carbocation intermediate. Here are the primary factors to consider:

  • Substrate Structure: S(N)1 reactions are favored for substrates that can form stable carbocations.[8] This means tertiary and secondary substrates are good candidates, as are those that can form resonance-stabilized carbocations (e.g., benzylic or allylic). Primary and methyl substrates will not typically undergo S(N)1 reactions due to the instability of the corresponding carbocations.

    • Troubleshooting: Ensure your substrate can form a stable carbocation.

  • Leaving Group Ability: Similar to S(N)2 reactions, a good leaving group is essential for S(_N)1 reactions as its departure is the rate-determining step.[1][9] Weaker bases are better leaving groups.

    • Troubleshooting: If you have a poor leaving group, consider converting it to a more suitable one (e.g., tosylate).

  • Solvent Choice: Polar protic solvents like water, alcohols, and carboxylic acids are the best choice for S(_N)1 reactions.[9][10] They can stabilize the carbocation intermediate through ion-dipole interactions and the leaving group anion through hydrogen bonding, thus lowering the activation energy for the first step.[7][10]

    • Troubleshooting: Switch to a polar protic solvent if you are not already using one.

  • Nucleophile Strength: The nucleophile does not participate in the rate-determining step of an S(N)1 reaction, so its strength is less critical than in S(_N)2 reactions. Weak, neutral nucleophiles like water and alcohols are often used.[6]

Q3: I am observing a significant amount of elimination product in my substitution reaction. How can I minimize this side reaction?

A3: Elimination (E1 and E2) reactions are common competitors to nucleophilic substitution. To favor substitution, consider the following adjustments:

  • Temperature: Higher temperatures generally favor elimination over substitution.[11] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.[11]

    • Troubleshooting: Run the reaction at a lower temperature.[6]

  • Nucleophile/Base Properties: Strongly basic and sterically hindered nucleophiles tend to favor elimination.

    • Troubleshooting: Use a less basic and less sterically hindered nucleophile. For example, if you are using ethoxide, which is a strong base, you might consider switching to acetate, which is a weaker base but still a good nucleophile.

  • Substrate Structure: More substituted substrates are more prone to elimination.

Troubleshooting Guides

Issue 1: Low Yield in an S(_N)2 Reaction

If you are experiencing low yields in your S(_N)2 reaction, use the following decision tree to troubleshoot the issue.

SN2_Troubleshooting start Low S_N2 Yield check_substrate Is the substrate primary or methyl? start->check_substrate check_lg Is the leaving group good (e.g., I, Br, TsO)? check_substrate->check_lg Yes change_substrate Use a less hindered substrate if possible. check_substrate->change_substrate No check_nuc Is the nucleophile strong and unhindered? check_lg->check_nuc Yes change_lg Convert -OH to a better leaving group (e.g., -OTs). check_lg->change_lg No check_solvent Is the solvent polar aprotic? check_nuc->check_solvent Yes change_nuc Use a stronger or less hindered nucleophile. check_nuc->change_nuc No solution Optimize temperature and concentration check_solvent->solution Yes change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF). check_solvent->change_solvent No

Caption: Troubleshooting workflow for low S(_N)2 reaction yields.

Issue 2: Competing Elimination Reactions

Use this guide to minimize unwanted elimination byproducts.

Elimination_Troubleshooting start High Elimination Product check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes check_base Is the nucleophile strongly basic or hindered? check_temp->check_base No lower_temp->check_base change_nuc Use a less basic and less hindered nucleophile. check_base->change_nuc Yes check_substrate Is the substrate tertiary or secondary? check_base->check_substrate No change_nuc->check_substrate consider_sn1 Consider if S_N1 conditions with a non-basic nucleophile are more appropriate. check_substrate->consider_sn1 Yes optimized Substitution Favored check_substrate->optimized No (Primary) consider_sn1->optimized

Caption: Decision guide for minimizing elimination side reactions.

Data Presentation

Table 1: Relative Reactivity of Leaving Groups

A good leaving group is the conjugate base of a strong acid. The weaker the base, the better the leaving group.[6]

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate (approx.)Classification
I⁻ (Iodide)HI-10~200,000Excellent
Br⁻ (Bromide)HBr-910,000Excellent
H₂O (Water)H₃O⁺-1.7~50Good
Cl⁻ (Chloride)HCl-7200Good
F⁻ (Fluoride)HF3.21Moderate
CH₃COO⁻ (Acetate)CH₃COOH4.8<<1Poor
HO⁻ (Hydroxide)H₂O15.7<<<1Very Poor
NH₂⁻ (Amide)NH₃38<<<1Very Poor

Table 2: Properties of Common Solvents in Nucleophilic Substitution

SolventFormulaTypeDielectric Constant (ε)S(_N)1 PreferenceS(_N)2 Preference
WaterH₂OPolar Protic80HighLow
MethanolCH₃OHPolar Protic33HighLow
EthanolCH₃CH₂OHPolar Protic24HighLow
Acetone(CH₃)₂COPolar Aprotic21LowHigh
Dimethylformamide (DMF)(CH₃)₂NCHOPolar Aprotic37LowHigh
Dimethyl sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic47LowHigh
AcetonitrileCH₃CNPolar Aprotic37LowHigh
HexaneC₆H₁₄Nonpolar2Very LowVery Low

Experimental Protocols

Protocol 1: Screening Solvents for an S(_N)2 Reaction

This protocol outlines a general procedure for identifying the optimal solvent for a given S(_N)2 reaction.

  • Setup: Prepare a series of small-scale reactions in parallel. Each reaction vial should contain the substrate (1.0 eq) and the nucleophile (1.1-1.5 eq).

  • Solvent Addition: To each vial, add a different polar aprotic solvent (e.g., acetone, DMF, DMSO, acetonitrile) to achieve the same concentration of the limiting reagent in each.

  • Reaction Conditions: Stir all reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Analysis: Compare the reaction rates and yields to determine the most effective solvent. The solvent that provides the fastest conversion and highest yield of the desired product is the optimal choice.

Protocol 2: Use of a Phase-Transfer Catalyst for Reactions with Insoluble Nucleophiles

This protocol is for situations where the nucleophile (often an inorganic salt) is soluble in an aqueous phase but the organic substrate is not.[12][13] Phase-transfer catalysts (PTCs) facilitate the migration of the nucleophile into the organic phase.[14][15]

  • Reactant Phases: Dissolve the organic substrate in a nonpolar organic solvent (e.g., toluene, dichloromethane). Dissolve the nucleophilic salt in water.

  • Catalyst Addition: To the biphasic mixture, add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether).[16]

  • Reaction: Stir the mixture vigorously to ensure efficient mixing of the two phases. Heat the reaction if necessary. The catalyst will transport the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[12]

  • Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Purify the product from the organic layer using standard techniques such as chromatography or distillation.

References

Troubleshooting low reactivity of 5-Bromo-1,1,1-trifluoropentane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1,1,1-trifluoropentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and how does the trifluoromethyl group influence its reactivity?

The primary reactive site in this compound is the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group, although positioned at the other end of the pentyl chain, can have a modest activating effect on the C-Br bond towards nucleophilic attack compared to a simple alkyl bromide.

Q2: What are the most common reactions performed with this compound?

This compound is a versatile building block used in a variety of organic synthesis reactions, including:

  • Nucleophilic Substitution Reactions: To introduce the 5,5,5-trifluoropentyl moiety.

  • Grignard Reagent Formation: To create a nucleophilic trifluoropentyl magnesium bromide for subsequent reactions with electrophiles.

  • Palladium-catalyzed Cross-Coupling Reactions: Such as Suzuki, Sonogashira, and Buchwald-Hartwig amination to form new carbon-carbon and carbon-nitrogen bonds.

  • Ullmann Condensation: For the formation of carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.

Troubleshooting Guides

Low Yield in Nucleophilic Substitution Reactions

Q: I am observing low yields in my nucleophilic substitution reaction with this compound. What are the likely causes and solutions?

Low yields in nucleophilic substitution reactions can arise from several factors. Below is a troubleshooting table to address common issues.

Potential Cause Troubleshooting Suggestion
Insufficiently Nucleophilic Reagent The chosen nucleophile may not be strong enough to displace the bromide efficiently. Consider using a stronger nucleophile or employing a catalyst to enhance nucleophilicity.
Steric Hindrance Either the nucleophile or the substrate may be sterically hindered, slowing down the reaction rate. Using a less hindered nucleophile or increasing the reaction temperature may improve the yield.
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are critical. A systematic optimization of these parameters is recommended. Polar aprotic solvents like DMF or DMSO often favor S(_N)2 reactions.
Side Reactions Elimination reactions (E2) can compete with substitution, especially with sterically hindered or basic nucleophiles. Using a less basic nucleophile or milder reaction conditions can minimize this.
Poor Reagent Quality Ensure the purity of this compound, the nucleophile, and the solvent. Impurities can inhibit the reaction or lead to side products.
Difficulty in Forming the Grignard Reagent

Q: I am having trouble initiating the Grignard reaction with this compound. What should I do?

Grignard reagent formation can be challenging. The following guide provides potential solutions to common problems.

Potential Cause Troubleshooting Suggestion
Inactive Magnesium Surface The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1]
Wet Glassware or Solvents Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[1]
Slow Initiation The reaction can sometimes be slow to start. Gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the reaction is typically exothermic.[1]
Low Purity of Alkyl Halide Impurities in the this compound can inhibit the reaction. Purification of the starting material may be necessary.
Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Q: My Suzuki/Sonogashira/Buchwald-Hartwig coupling reaction with this compound is giving low yields. How can I optimize it?

Palladium-catalyzed cross-coupling reactions are sensitive to various parameters. Oxidative addition to sp³-hybridized carbons, as in this compound, can be more challenging than with aryl halides.[2]

Reaction Type Potential Cause Troubleshooting Suggestion
All Coupling Reactions Inactive Catalyst The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, it must be reduced in situ. Ensure the catalyst and ligands are not degraded.
Inappropriate Ligand The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction steps. For alkyl halides, specific ligands might be required. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.
Base Incompatibility The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the yield. A screening of bases (e.g., carbonates, phosphates, alkoxides) is advisable.
Suzuki Coupling Boronic Acid/Ester Instability Protodeboronation (hydrolysis of the boronic acid) can be a significant side reaction. Use of an excess of the boronic acid or a two-phase solvent system can sometimes mitigate this issue.
Sonogashira Coupling Homocoupling of Alkyne (Glaser Coupling) This is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions or consider a copper-free protocol.[2]
Buchwald-Hartwig Amination Amine Basicity and Steric Hindrance The pKa and steric bulk of the amine can affect its reactivity. More hindered or less basic amines may require more forcing conditions or specialized catalyst systems.[3][4]
Issues with Ullmann Condensation

Q: I am attempting an Ullmann condensation with this compound and an alcohol/amine, but the reaction is not proceeding. What are the common issues?

The traditional Ullmann reaction often requires harsh conditions.[5]

Potential Cause Troubleshooting Suggestion
Harsh Reaction Conditions Required Classic Ullmann reactions often require high temperatures (›150 °C) and stoichiometric amounts of copper.[5] Consider using a more modern, ligand-assisted catalytic system which can proceed under milder conditions.
Inactivated Copper The copper catalyst may need to be activated. This can be done by washing with an acid to remove the oxide layer.
Solvent Choice High-boiling polar solvents like DMF, NMP, or nitrobenzene are typically used in traditional Ullmann reactions.[5]

Experimental Protocols (General Starting Points)

The following are generalized protocols that should be optimized for reactions involving this compound.

Protocol 1: General Procedure for Nucleophilic Substitution
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Reagent Addition: Add a base if required to deprotonate the nucleophile (e.g., NaH, K₂CO₃).

  • Add this compound (1.0 equivalent) dropwise to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: General Procedure for Grignard Reagent Formation and Reaction
  • Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere. Place magnesium turnings (1.2 equivalents) in the flask.[1]

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine to activate the magnesium.[1]

  • Grignard Formation: Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the Grignard reagent has formed (typically indicated by the disappearance of the magnesium), cool the solution to 0 °C. Add the electrophile (1.0 equivalent) dissolved in anhydrous ether or THF dropwise.

  • Workup and Purification: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, dry the organic layer, and purify the product.

Protocol 3: General Procedure for Suzuki Coupling
  • Setup: To a Schlenk flask, add the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add this compound (1.0 equivalent) followed by a degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling
  • Setup: To an oven-dried Schlenk flask, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[2]

  • Reagent Addition: Evacuate and backfill with an inert gas. Add this compound (1.0 equivalent), a degassed solvent (e.g., THF, DMF), and a degassed amine base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography.

Protocol 5: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents) to a Schlenk tube.[3][4]

  • Reagent Addition: Add this compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction by GC-MS or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Protocol 6: General Procedure for Ullmann Condensation
  • Setup: In a reaction vessel, combine the nucleophile (e.g., phenol or amine, 1.0 equivalent), a base (e.g., K₂CO₃, 2.0 equivalents), and a copper catalyst (e.g., CuI, 10-20 mol%). In some cases, a ligand (e.g., 1,10-phenanthroline) is also added.

  • Reagent Addition: Add this compound (1.2 equivalents) and a high-boiling polar solvent (e.g., DMF, NMP).

  • Reaction: Heat the mixture to a high temperature (120-180 °C) and monitor the reaction.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions cluster_end Outcome Start Low Reactivity or Yield Issue CheckReagents Check Reagent Purity & Integrity Start->CheckReagents ReviewConditions Review Reaction Conditions (Temp, Solvent, Time) Start->ReviewConditions ConsiderSideReactions Consider Potential Side Reactions Start->ConsiderSideReactions PurifyMaterials Purify Starting Materials CheckReagents->PurifyMaterials OptimizeConditions Systematically Optimize Conditions ReviewConditions->OptimizeConditions ChangeReagents Change Reagent/Catalyst/Ligand ConsiderSideReactions->ChangeReagents ImprovedYield Improved Yield OptimizeConditions->ImprovedYield ChangeReagents->ImprovedYield PurifyMaterials->ImprovedYield

Caption: A general workflow for troubleshooting low reactivity issues.

Grignard_Formation_Troubleshooting Initiation_Failure Grignard Reaction Fails to Initiate Potential Causes: - Inactive Mg Surface - Presence of Moisture - Low Reagent Purity Solutions Solutions Activate Mg (Iodine, Crushing, 1,2-Dibromoethane) Use Anhydrous Solvents & Flame-Dried Glassware Gentle Heating to Initiate Purify this compound Initiation_Failure->Solutions Troubleshoot

Caption: Troubleshooting guide for Grignard reagent formation.

Palladium_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X This compound R-X->Oxidative_Addition R-Pd(II)(X)L2 R-Pd(II)(Br)L₂ Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation Nu-M Coupling Partner (e.g., R'-B(OH)₂) Nu-M->Transmetalation R-Pd(II)(Nu)L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)(Nu)L2 Reductive_Elimination Reductive Elimination R-Pd(II)(Nu)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-Nu Product Reductive_Elimination->R-Nu

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Work-up Procedures for Reactions Containing Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the work-up of reactions containing fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving a fluorinated compound in a polar aprotic solvent like DMF or DMSO?

A1: A common method is a diligent aqueous wash to remove the high-boiling polar solvent and other water-soluble impurities. The general protocol is as follows:

  • Dilution: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).[1]

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash it multiple times with water. Due to the high solubility of solvents like DMF and DMSO in water, several washes are often necessary to ensure their complete removal.[1][2] For every 5 mL of DMF or DMSO, using five 10 mL portions of water for washing is a good rule of thumb.[3]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][4]

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[1]

Q2: My fluorinated product is highly polar. How can I effectively extract it from an aqueous work-up?

A2: Extracting highly polar compounds from aqueous solutions can be challenging. Here are several strategies:

  • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.[5]

  • Use of More Polar Solvents: Employ more polar extraction solvents like n-butanol or mixtures such as dichloromethane/isopropanol.[5]

  • Continuous Extraction: For compounds with significant water solubility, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.

  • pH Adjustment: If your compound has acidic or basic functionality, adjusting the pH of the aqueous layer can suppress its ionization and increase its partition into the organic phase. For acidic compounds, acidify the aqueous solution, and for basic compounds, make it basic.[5][6]

  • Resin Adsorption: Consider using a solid-phase extraction (SPE) cartridge with a resin like XAD-2, which can retain polar compounds from aqueous solutions. The compound can then be eluted with a solvent like methanol.[5]

  • Lyophilization: If other methods fail and your compound is non-volatile, you can freeze-dry (lyophilize) the aqueous solution to remove the water, leaving your crude product.[5]

Q3: How do I safely quench a reaction containing a reactive fluorinating agent like DAST (Diethylaminosulfur Trifluoride)?

A3: Quenching reactive fluorinating agents like DAST must be done with extreme caution as the process can be highly exothermic and release hazardous gases like hydrogen fluoride (HF).[4][7]

Experimental Protocol: Quenching of DAST

  • Cooling: Ensure the reaction is complete and then cool the reaction mixture to 0 °C in an ice-water bath.[4][7]

  • Slow Addition: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[7] Alternatively, methanol can be used for the initial quench, followed by water. Caution: This process is exothermic and will release gases. Ensure adequate ventilation and perform the addition slowly to control the reaction rate.

  • Stirring: Continue stirring the quenched mixture until gas evolution ceases.

  • Work-up: Proceed with a standard aqueous work-up by separating the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.[4][7]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.[4][7]

Troubleshooting Guides

Purification by Chromatography

Issue 1: I'm observing poor peak shapes (tailing or fronting) for my fluorinated analyte during HPLC analysis.

Possible CauseTroubleshooting Solution
Secondary Interactions Strong interactions between the analyte and residual silanols on the silica-based stationary phase can cause peak tailing. Use an end-capped column or add a mobile phase modifier like trifluoroacetic acid (TFA). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[6]
Incompatible Injection Solvent The sample solvent should be as close in composition to the mobile phase as possible. If a stronger solvent must be used, inject the smallest possible volume.[6][8]
Column Overload Injecting too much sample can lead to peak fronting. Try diluting your sample before injection.[6][8]
Mobile Phase pH If the mobile phase pH is close to the pKa of your analyte, it may exist in multiple ionic forms. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]

Issue 2: My fluorinated compound shows low or no recovery after flash column chromatography on silica gel.

Possible CauseTroubleshooting Solution
Irreversible Adsorption Highly polar fluorinated compounds can irreversibly stick to the silica stationary phase.[6]
Compound Instability The compound may be degrading on the acidic silica gel.[6]
Inappropriate Solvent System The elution strength of the mobile phase may be too weak to elute the compound.[6]
Solution Consider switching to a different stationary phase like alumina or Florisil. For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be more suitable.[6] If solubility in the eluent is poor, consider dry loading the sample onto the column.[6]
Work-up and Byproduct Removal

Issue 3: I am having difficulty removing fluorinated byproducts from my reaction mixture.

Byproduct TypeRemoval Strategy
Triphenylphosphine oxide (from Wittig, Mitsunobu, etc.) Concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane/ether, and filter through a plug of silica gel. The less polar product can be eluted with ether, while the highly polar phosphine oxide remains on the silica.[3]
Organotin compounds (e.g., Bu₃SnCl) Treat the reaction mixture with potassium fluoride (KF) to precipitate the tin as a solid fluoride (Bu₃SnF), which can then be removed by filtration. Performing this in a nonpolar solvent can be effective.[3][9]
General Fluorinated Impurities Purification can often be achieved using flash column chromatography. The unique properties of fluorinated compounds (both hydrophobic and lipophobic) can sometimes be exploited by using specialized fluorinated chromatography phases or eluents.[8][10]

Visualized Workflows

Here are some diagrams illustrating key workflows for handling reactions with fluorinated compounds.

G Workflow for Quenching Reactive Fluorinating Agents A Reaction Complete B Cool Reaction to 0 °C A->B D Slowly Add Reaction Mixture to NaHCO3 Solution B->D C Prepare Saturated NaHCO3 (aq) at 0 °C C->D E Stir Until Gas Evolution Ceases D->E F Proceed to Aqueous Work-up E->F

Caption: A generalized workflow for the safe quenching of reactive fluorinating agents.

G Decision Tree for Work-up of Polar Fluorinated Compounds A Reaction Work-up: Polar Fluorinated Product in Aqueous Solution B Is the compound ionizable? A->B C Adjust pH to suppress ionization B->C Yes D Is extraction with standard solvents (EtOAc, DCM) efficient? B->D No C->D E Saturate aqueous layer with NaCl ('Salting Out') D->E No J Proceed with extraction D->J Yes F Use more polar solvents (e.g., n-butanol) E->F G Consider Solid-Phase Extraction (SPE) F->G H Is the compound non-volatile? G->H I Lyophilize to remove water H->I Yes H->J No, seek alternative purification I->J Crude solid obtained

Caption: A decision-making workflow for the work-up of polar fluorinated compounds.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-1,1,1-trifluoropentane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) related to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the presence of the trifluoromethyl group, which makes the molecule electron-deficient. This can affect the oxidative addition step in the catalytic cycle. Additionally, like other alkyl halides, β-hydride elimination can be a competing side reaction, although in the case of this compound, this is less of a concern due to the bromine's primary position. The high bond energy of C-F bonds is not directly relevant to the C-Br bond being activated, but the overall electronic nature of the substrate is altered.

Q2: Which types of palladium catalysts and ligands are generally recommended for coupling with alkyl bromides like this compound?

A2: For coupling with sp³-hybridized carbons, catalyst systems that promote rapid oxidative addition and suppress side reactions are preferred. Bulky, electron-rich phosphine ligands are often effective. Examples include Buchwald ligands (e.g., XPhos, SPhos) and other trialkylphosphines (e.g., P(t-Bu)₃). These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Q3: Can nickel catalysts be used for cross-coupling with this compound?

A3: Yes, nickel catalysts are a viable and sometimes superior alternative to palladium for coupling with alkyl halides, including those with electron-withdrawing groups. Nickel catalysts can be more cost-effective and can exhibit different reactivity and selectivity profiles. For challenging couplings, exploring nickel-based systems, such as those with N-heterocyclic carbene (NHC) or phosphine ligands, is recommended.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be promoted by moisture or other proton sources in the reaction mixture.

  • Homocoupling: Dimerization of the coupling partners.

  • Protodeboronation: In Suzuki reactions, the boronic acid partner can be protonated and rendered inactive, especially in the presence of water and certain bases.

Q5: How critical is the choice of base and solvent?

A5: The choice of base and solvent is crucial for the success of the reaction. The base not only facilitates the transmetalation step (in Suzuki coupling) or deprotonates the nucleophile (in Buchwald-Hartwig amination) but also influences catalyst activity and stability. The solvent affects the solubility of reagents and the catalyst, and can also play a role in the catalytic cycle. A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, dioxane, toluene, DMF) is often necessary for optimization.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor and ligand are of high purity and stored under inert conditions. Consider using a pre-formed catalyst for more reliable activation.
Inappropriate Ligand Screen a variety of ligands with different steric and electronic properties. For electron-deficient alkyl bromides, bulky, electron-rich phosphine ligands are often a good starting point.
Incorrect Base The base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous if the reaction is moisture-sensitive.
Low Reaction Temperature Oxidative addition to alkyl bromides can be slow. Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Solvent Issues Ensure the solvent is anhydrous and degassed. The choice of solvent can significantly impact solubility and catalyst performance; consider screening different solvents.
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Steps
Hydrodehalogenation Presence of water or other proton sources.Use anhydrous solvents and reagents. Ensure the reaction is carried out under a dry, inert atmosphere.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture can promote homocoupling.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen).
Glaser Coupling (Sonogashira) Copper(I) co-catalyst in the presence of oxygen.Use copper-free Sonogashira conditions or ensure the reaction is strictly anaerobic.

Catalyst and Condition Selection Tables

The following tables provide general starting points for various cross-coupling reactions with this compound. Note: These are generalized conditions and will likely require optimization for specific coupling partners and desired outcomes.

Suzuki-Miyaura Coupling (C-C Bond Formation)
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (10:1)80-110A robust system for many alkyl bromides.
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)1,4-Dioxane90-120Often effective for challenging couplings.
NiCl₂(PCy₃)₂ (5)NoneK₃PO₄ (4.5)2-Me-THF100A potential nickel-based alternative.[1]
Heck Coupling (C-C Bond Formation with Alkenes)
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (2)DMF80-120Classic conditions for Heck reactions.
Pd(PPh₃)₄ (5)NoneK₂CO₃ (2)Acetonitrile80-100A common and readily available catalyst.
Sonogashira Coupling (C-C Bond Formation with Alkynes)
Catalyst Precursor (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)Notes
PdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (3)THFRT - 60Traditional Sonogashira conditions.[2]
Pd(PPh₃)₄ (5)NoneDIPA (3)DMF80-100Copper-free conditions to avoid Glaser coupling.[2]
Buchwald-Hartwig Amination (C-N Bond Formation)
Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene90-110A versatile system for a range of amines.
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane100Bidentate ligands can be effective.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific reaction.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the arylboronic acid (1.2-1.5 equiv.) and the base (e.g., K₃PO₄, 2-3 equiv.).

  • In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the chosen solvent (e.g., toluene).

  • Add the catalyst solution to the reaction vessel.

  • Add this compound (1.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add the degassed solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling with This compound reaction_type Select Reaction Type (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) start->reaction_type initial_conditions Select Initial Conditions (Pd/Ligand, Base, Solvent, Temp) reaction_type->initial_conditions run_reaction Run Reaction & Monitor initial_conditions->run_reaction check_conversion Check Conversion run_reaction->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No/Low side_products Significant Side Products check_conversion->side_products Yes, but with side products good_conversion Good Conversion check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot: - Change Ligand (more electron-rich/bulky) - Change Base (stronger) - Increase Temperature - Screen Solvents low_conversion->troubleshoot_conversion troubleshoot_conversion->initial_conditions Re-optimize troubleshoot_side_products Troubleshoot: - Ensure anhydrous/anaerobic conditions - Lower temperature - Consider copper-free (Sonogashira) side_products->troubleshoot_side_products troubleshoot_side_products->initial_conditions Re-optimize isolate_product Isolate & Purify Product good_conversion->isolate_product end End isolate_product->end General_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd2_intermediate R-Pd(II)L-Br oxidative_addition->pd2_intermediate transmetalation Transmetalation (e.g., Suzuki) pd2_intermediate->transmetalation + R'-M pd2_coupled R-Pd(II)L-R' transmetalation->pd2_coupled - M-Br reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

References

Technical Support Center: Solvent Effects on the Rate of Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the rate and efficiency of trifluoromethylation reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of my trifluoromethylation reaction?

The solvent plays a critical role in trifluoromethylation by influencing the solubility of reagents, the stability of intermediates, and the reaction mechanism itself. Solvents can affect the rate in several ways:

  • Polarity: The polarity of the solvent can significantly impact the reaction rate. For reactions involving polar intermediates or transition states, a polar solvent can stabilize these species, thereby increasing the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a polar solvent may slow down the reaction.

  • Protic vs. Aprotic Nature:

    • Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[1] These solvents can solvate and stabilize both cations and anions. In the context of nucleophilic trifluoromethylation, protic solvents can form hydrogen bonds with the nucleophilic trifluoromethyl anion (CF₃⁻), creating a "solvent cage" that hinders its ability to attack the electrophile, thus decreasing the reaction rate.[1]

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[2] They are effective at solvating cations but not anions. This leaves the nucleophilic trifluoromethyl anion less solvated and more reactive, often leading to a significant rate enhancement in Sₙ2-type trifluoromethylation reactions.[1]

  • Coordinating Ability: Some solvents can coordinate to metal catalysts or reagents, which can either activate or deactivate them, thereby influencing the reaction rate.

Q2: I am observing low or no yield in my trifluoromethylation reaction. Could the solvent be the issue?

Yes, the solvent is a common factor contributing to low yields. Consider the following:

  • Poor Solubility: If your substrate or trifluoromethylating reagent has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. Screening a range of solvents to find one that dissolves all components is crucial. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethylacetamide (DMA) are often good starting points for many trifluoromethylation reactions.[3]

  • Solvent Reactivity: Some solvents can react with the reagents. For example, protic solvents will quench the highly reactive trifluoromethyl anion (⁻CF₃) generated from nucleophilic sources like the Ruppert-Prakash reagent (TMSCF₃).[4] It is essential to use anhydrous, aprotic solvents for such reactions.[4] Additionally, some fluorinating reagents can react exothermically or even explosively with common solvents like DMF, pyridine, and DMSO.[5] Always check the compatibility of your reagent with the chosen solvent.

  • Suboptimal Polarity: The polarity of the solvent may not be suitable for the specific mechanism of your reaction. If the reaction proceeds through charged intermediates, a polar solvent is generally preferred.

Q3: I am getting a mixture of products. How can the solvent influence the selectivity of my trifluoromethylation?

The solvent can have a profound impact on the selectivity (chemo-, regio-, and stereoselectivity) of a trifluoromethylation reaction. For instance, in the trifluoromethylation of 4-acetylpyridine, switching the solvent from a dichloromethane/water mixture to a dimethylsulfoxide/water mixture can lead to a complete reversal of regioselectivity.[6] The solvent can influence which site of a molecule is more accessible or reactive by differential solvation of transition states leading to different products. In some cases, the solvent can even determine the reaction pathway, leading to either trifluoromethylthiolation or difunctionalization of styrenes.[7]

Q4: When should I consider using fluorinated alcohols like TFE or HFIP as solvents?

Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have unique properties that can be highly beneficial for certain trifluoromethylation reactions. They are highly polar, have low nucleophilicity, and can form strong hydrogen bonds. These properties can significantly enhance the reactivity of some electrophilic trifluoromethylating reagents, sometimes even eliminating the need for a promoter.[7] They are particularly useful for the trifluoromethylation of neutral or electron-rich arenes and heteroarenes.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Inappropriate solvent choice leading to poor solubility of reagents. Screen a variety of solvents with different polarities. Common choices include THF, DMF, acetonitrile, and dichloromethane.[3][4]
Use of a protic solvent with a nucleophilic trifluoromethylating reagent (e.g., TMSCF₃). Switch to an anhydrous, polar aprotic solvent like THF or DMF to prevent quenching of the trifluoromethyl anion.[4]
Solvent incompatibility with the trifluoromethylating reagent. Consult the literature or the supplier's information for compatible solvents. Be cautious with highly reactive fluorinating agents.[5]
Formation of Side Products Solvent influencing the reaction pathway or selectivity. Experiment with solvents of different polarities and coordinating abilities. For example, changing from DCM to DMSO can alter regioselectivity.[6][8]
Competitive enolization of ketone substrates. For enolizable ketones, use a less basic initiator and run the reaction at low temperatures in an aprotic solvent to favor nucleophilic addition.[4]
Slow Reaction Rate The solvent is hindering the reactivity of the nucleophile through solvation (in Sₙ2 reactions). Switch from a polar protic to a polar aprotic solvent to increase the nucleophilicity of the trifluoromethylating agent.[1]
The solvent is not adequately stabilizing a charged intermediate or transition state. If the reaction proceeds via an ionic mechanism, try a more polar solvent.
Reagent Decomposition The trifluoromethylating reagent is unstable in the chosen solvent at the reaction temperature. Some hypervalent iodine reagents require low temperatures to prevent decomposition.[9] Check the stability of your reagent in the selected solvent and consider running the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Solvent on the Yield of Photocatalytic Trifluoromethylation of Styrene

This table summarizes the effect of different solvents on the yield of the trifluoromethylation of styrene using CF₃I and fac-[Ir(ppy)₃] as a photocatalyst.[10]

EntrySolventYield (%)
1CH₃CN45
2Acetone42
3THF53
4Dioxane46
5CH₂Cl₂35
6DMF89

Table 2: Solvent Effect on the Regioselectivity of Trifluoromethylation of 4-Acetylpyridine

This table shows the preliminary results of the solvent effect on the regioselectivity of the trifluoromethylation of 4-acetylpyridine using CF₃SO₂Na and tBuOOH.[6][8]

Solvent SystemC-2 Product Yield (%)C-3 Product Yield (%)C-2:C-3 Ratio
DCM:H₂O (2.5:1)25102.5 : 1
DMSO:H₂O (2.5:1)12281 : 2.3

Table 3: Comparison of Reaction Rates for the Synthesis of Trifluoromethyl Sulfones

This table illustrates the dramatic effect of the solvent on the reaction rate for the synthesis of trifluoromethyl sulfones from alkyl bromides and sodium trifluoromethanesulfinate.[11]

SolventReaction ConditionsOutcome
AcetonitrileRefluxReaction is slow; secondary bromides are unreactive.
N,N-Dimethylacetamide-Reaction rates increase dramatically; both primary and secondary triflones are obtained in fair yields.

Experimental Protocols

Protocol 1: General Procedure for Measuring the Rate of Electrophilic Trifluoromethylation via Stopped-Flow Spectrophotometry

This protocol is adapted from methodologies used to compare the reactivity of electrophilic trifluoromethylating reagents.[7]

Objective: To determine the second-order rate constant (k₂) for the reaction between an electrophilic trifluoromethylating reagent and a reference nucleophile.

Materials:

  • Electrophilic trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent)

  • Reference nucleophile (e.g., a colored carbanion to allow for UV-Vis monitoring)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the electrophilic trifluoromethylating reagent in the chosen anhydrous solvent.

    • Prepare a stock solution of the reference nucleophile in the same solvent. To ensure pseudo-first-order kinetics, the concentration of the trifluoromethylating reagent should be at least 10 times greater than the concentration of the nucleophile.[7]

  • Temperature Equilibration:

    • Allow both solutions to equilibrate to the desired reaction temperature (e.g., 25 °C) in a thermostatted bath.

  • Stopped-Flow Measurement:

    • Load the two solutions into the separate syringes of the stopped-flow instrument.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction progress by measuring the decrease in absorbance of the colored nucleophile at its maximum wavelength (λ_max) over time.

  • Data Analysis:

    • Fit the absorbance versus time data to a first-order exponential decay curve to obtain the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [Trifluoromethylating Reagent].

  • Comparative Analysis:

    • Repeat the experiment with different solvents to determine the effect of the solvent on the reaction rate.

Protocol 2: General Procedure for Determining Relative Rate Constants of Radical Trifluoromethylation by Competition Kinetics

This protocol is based on methods for determining the rate constants of trifluoromethyl radical addition to alkenes.[3][8]

Objective: To determine the relative rate of trifluoromethyl radical addition to a substrate in different solvents.

Materials:

  • Trifluoromethyl radical precursor (e.g., Togni's reagent, CF₃I)

  • Radical initiator (if necessary, e.g., a photocatalyst or a chemical initiator)

  • Substrate (e.g., an alkene)

  • A competitive radical trap with a known trapping rate (e.g., TEMPO)

  • Anhydrous solvents

  • ¹⁹F NMR spectrometer

  • Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the substrate, the radical trap (e.g., TEMPO), and the internal standard in the chosen anhydrous solvent under an inert atmosphere.

    • Add the trifluoromethyl radical precursor.

  • Reaction Initiation:

    • Initiate the reaction (e.g., by photolysis or addition of a chemical initiator).

    • Allow the reaction to proceed for a defined period, ensuring that the conversion of the starting materials is kept low to simplify kinetic analysis.

  • Analysis:

    • Quench the reaction.

    • Analyze the reaction mixture by ¹⁹F NMR spectroscopy.

  • Data Analysis:

    • Determine the relative ratio of the trifluoromethylated product and the trapped trifluoromethyl radical (e.g., TEMPO-CF₃) by integrating the respective signals in the ¹⁹F NMR spectrum.

    • The ratio of the products is related to the rate constants of the competing reactions (addition to the substrate vs. trapping by TEMPO). By comparing these ratios across different solvents, the relative effect of the solvent on the rate of trifluoromethylation can be determined.

Visualizations

Experimental_Workflow_Rate_Measurement cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Data Analysis reagent_sol Prepare Reagent Solution substrate_sol Prepare Substrate/Nucleophile Solution mixing Rapid Mixing (Stopped-Flow) reagent_sol->mixing substrate_sol->mixing reaction_monitoring Monitor Reaction (e.g., UV-Vis, NMR) mixing->reaction_monitoring data_acquisition Acquire Kinetic Data (Absorbance vs. Time) reaction_monitoring->data_acquisition calc_k_obs Calculate Pseudo-First-Order Rate Constant (k_obs) data_acquisition->calc_k_obs calc_k2 Calculate Second-Order Rate Constant (k₂) calc_k_obs->calc_k2

Caption: Workflow for determining trifluoromethylation reaction rates.

Solvent_Effect_Logic cluster_solvent Solvent Choice cluster_reaction_type Reaction Type cluster_outcome Effect on Reaction Rate protic Polar Protic (e.g., MeOH, H₂O) sn2 Nucleophilic (Sₙ2-like) Trifluoromethylation protic->sn2 Solvates Nucleophile ionic Reaction with Ionic Intermediates protic->ionic Stabilizes Ions aprotic Polar Aprotic (e.g., DMF, MeCN) aprotic->sn2 Nucleophile is 'Naked' aprotic->ionic May Stabilize Cations rate_decrease Rate Decrease sn2->rate_decrease rate_increase Rate Increase sn2->rate_increase ionic->rate_increase ionic->rate_increase

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra of 5-Bromo-1,1,1-trifluoropentane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-1,1,1-trifluoropentane, alongside analogous compounds 1,1,1-trifluoropentane and 1-bromopentane. This information is crucial for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous identification and characterization of these molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectra for this compound, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms that consider the effects of substituents on chemical shifts. For comparison, experimental data for 1-bromopentane and predicted data for 1,1,1-trifluoropentane are also provided.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundPositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
This compound H-22.10 - 2.25m2H
H-31.70 - 1.85m2H
H-41.90 - 2.05m2H
H-53.41t2HJ = 6.8
1,1,1-Trifluoropentane (Predicted) H-21.95 - 2.10m2H
H-31.45 - 1.60m2H
H-41.35 - 1.50m2H
H-50.95t3HJ = 7.4
1-Bromopentane [1]H-13.41t2HJ = 6.9
H-21.88quin2HJ = 7.2
H-31.43sex2HJ = 7.3
H-41.34sex2HJ = 7.4
H-50.92t3HJ = 7.3

Table 2: Predicted and Experimental ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundPositionPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)
This compound C-1126.5-q (¹JCF ≈ 277 Hz)
C-231.0-q (²JCF ≈ 30 Hz)
C-321.5-s
C-432.0-s
C-533.0-s
1,1,1-Trifluoropentane (Predicted) C-1127.0-q (¹JCF ≈ 277 Hz)
C-232.0-q (²JCF ≈ 30 Hz)
C-322.0-s
C-422.5-s
C-513.8-s
1-Bromopentane C-1-33.7s
C-2-33.1s
C-3-30.8s
C-4-22.0s
C-5-13.9s

Experimental Protocol: NMR Spectroscopy

The following provides a general procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

  • Use a standard single-pulse experiment.

  • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full proton relaxation between pulses.

4. ¹³C NMR Acquisition:

  • Set the spectral width to a wider range (e.g., 0 to 220 ppm).

  • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy, especially for quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the analysis of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Compound of Interest NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform Phasing Calibration H1_Acq->Processing C13_Acq->Processing H1_Spectrum ¹H Spectrum Processing->H1_Spectrum C13_Spectrum ¹³C Spectrum Processing->C13_Spectrum Interpretation Interpretation: - Chemical Shift - Integration - Multiplicity - Coupling Constants H1_Spectrum->Interpretation C13_Spectrum->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for structural elucidation using NMR spectroscopy.

References

A Comparative Guide to the 19F NMR Chemical Shift of Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethyl (CF3) group is a ubiquitous functional group in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties often impart desirable characteristics such as increased metabolic stability, bioavailability, and binding affinity. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive and powerful technique for characterizing molecules containing this moiety. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR studies.[1] This guide provides a comparative analysis of the expected ¹⁹F NMR chemical shift for a trifluoromethyl group, supported by experimental data, to aid researchers in spectral interpretation and structural elucidation.

Understanding the 19F NMR Chemical Shift of a CF3 Group

The chemical shift of a trifluoromethyl group in a ¹⁹F NMR spectrum is highly sensitive to its local electronic environment. Generally, the ¹⁹F NMR chemical shifts for organofluorine compounds span a wide range, with CF3 groups typically appearing in the upfield region of the spectrum.[1] The reference standard for ¹⁹F NMR is typically trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[2] Relative to this standard, the chemical shift of a CF3 group is influenced by several key factors.

Factors Influencing the ¹⁹F NMR Chemical Shift of a Trifluoromethyl Group

The precise chemical shift of a CF3 group is a function of the electronic nature of the atom or group to which it is attached, the polarity of the solvent, and the overall molecular structure. A simplified representation of these influencing factors is depicted below.

Factors Influencing 19F NMR Chemical Shift of a CF3 Group cluster_electronic CF3_Shift 19F NMR Chemical Shift of CF3 Group Electronic_Effects Electronic Effects of Substituent (R) CF3_Shift->Electronic_Effects Shielding/Deshielding Solvent_Polarity Solvent Polarity CF3_Shift->Solvent_Polarity Solvent Effects Conjugation Conjugation and Hybridization CF3_Shift->Conjugation Changes in Electron Density EDG Electron-Donating Group (EDG) (e.g., -OR, -NR2) Electronic_Effects->EDG Shielding (Upfield Shift) EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) Electronic_Effects->EWG Deshielding (Downfield Shift)

Caption: Factors influencing the ¹⁹F NMR chemical shift of a CF3 group.

Comparative Data of ¹⁹F NMR Chemical Shifts for Trifluoromethyl Groups

The following table summarizes typical ¹⁹F NMR chemical shift ranges for trifluoromethyl groups in different chemical environments. These values are reported in parts per million (ppm) relative to CFCl₃ at 0 ppm.

Chemical EnvironmentSubstituent (R)Typical Chemical Shift (δ) Range (ppm)Example CompoundSpecific Chemical Shift (δ) (ppm)
Aliphatic Alkyl-60 to -801,1,1-Trifluoroethane~ -68
Attached to Oxygen-75 to -85Trifluoromethyl etherVaries with structure
Attached to Sulfur-40 to -50Trifluoromethyl sulfideVaries with structure
Aromatic Unsubstituted Phenyl-60 to -65Trifluorotoluene-63.72[3]
Electron-Donating Group (e.g., -OCH₃) on Ring-61 to -644-Methoxybenzotrifluoride~ -61.5
Electron-Withdrawing Group (e.g., -NO₂) on Ring-63 to -664-Nitrobenzotrifluoride~ -63.8
Carbonyl Compounds Carboxylic Acid-75 to -78Trifluoroacetic acid-76.55[3]
Ketone-80 to -851,1,1-Trifluoroacetone~ -82
Heterocyclic Attached to a HeterocycleVaries Widely2-(Trifluoromethyl)pyridine~ -67

Experimental Protocols

General Procedure for Acquiring ¹⁹F NMR Spectra

A standard protocol for obtaining a ¹⁹F NMR spectrum of a compound containing a trifluoromethyl group is outlined below. This procedure is a general guideline and may require optimization based on the specific instrument and sample.

Workflow for Acquiring a 19F NMR Spectrum cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-20 mg of the CF3-containing compound in ~0.6-0.7 mL of a deuterated solvent. B Add an internal standard (e.g., CFCl3 or a compound with a known, well-separated 19F signal). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. C->D E Lock and shim the spectrometer on the deuterium signal of the solvent. D->E F Set the spectrometer to the 19F nucleus frequency. E->F G Set the spectral width to cover the expected chemical shift range (a wide range, e.g., -250 to 50 ppm, is a good starting point). F->G H Acquire the 19F NMR spectrum. Proton decoupling is often used to simplify the spectrum. G->H I Apply Fourier transformation to the acquired Free Induction Decay (FID). H->I J Phase the spectrum to obtain a flat baseline. I->J K Reference the spectrum to the internal standard (e.g., CFCl3 at 0 ppm). J->K L Integrate the signals to determine the relative number of fluorine atoms. K->L

Caption: A generalized workflow for ¹⁹F NMR spectroscopy.

Detailed Methodologies
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the trifluoromethyl-containing compound.[4]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean vial.[4] The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.

    • For quantitative measurements or precise chemical shift referencing, a known amount of an internal standard can be added. Common internal standards for ¹⁹F NMR include CFCl₃ (0 ppm) and trifluoroacetic acid (-76.55 ppm).[3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe to the ¹⁹F frequency.

    • Set the appropriate spectral parameters. A wide spectral width is initially recommended to ensure all fluorine signals are observed. The transmitter offset should be set within the expected region for CF3 groups (e.g., -70 ppm).

    • Acquire the data. For many CF3 compounds, a simple one-pulse experiment is sufficient. Proton decoupling is commonly employed to remove ¹H-¹⁹F couplings, resulting in sharper singlets for the CF3 group.

  • Data Processing :

    • Apply a Fourier transform to the raw data (FID).

    • Phase the resulting spectrum to correct for any phase distortions.

    • Reference the chemical shift scale using the internal standard or by referencing the solvent's residual peak and using a known conversion to the CFCl₃ scale.

    • Integrate the peaks to determine the relative ratios of different fluorine environments.

This guide provides a foundational understanding of the ¹⁹F NMR chemical shifts of trifluoromethyl groups. For more in-depth analysis and prediction of chemical shifts, computational methods and more advanced NMR experiments may be employed.

References

A Comparative Analysis of the Mass Spectrometry Fragmentation of 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Look at the Fragmentation Patterns of a Key Fluorinated Alkyl Halide and Its Non-Fluorinated Analog.

This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Bromo-1,1,1-trifluoropentane and a key alternative, 1-bromopentane. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of these compounds in various research and development settings. The presence of both a bromine atom and a trifluoromethyl group in this compound leads to a distinct fragmentation pattern compared to its non-fluorinated counterpart.

Executive Summary of Fragmentation Analysis

Electron ionization of these compounds initiates a cascade of fragmentation events, primarily dictated by the lability of the C-Br bond and the influence of the electron-withdrawing trifluoromethyl group. The mass spectrum of this compound is characterized by fragments arising from the loss of the bromine atom and subsequent cleavages of the alkyl chain. In contrast, 1-bromopentane exhibits a more conventional fragmentation pattern for an alkyl bromide.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the mass spectra of this compound and 1-bromopentane. The data for this compound is based on the most abundant peaks identified, while a more complete fragmentation pattern is available for 1-bromopentane.

m/zPutative Fragment Identity (this compound)Relative Abundance (%)Putative Fragment Identity (1-Bromopentane)Relative Abundance (%)
206[M+2]⁺ (C₅H₈⁸¹BrF₃)Not Reported[M+2]⁺ (C₅H₁₁⁸¹Br)~5
204[M]⁺ (C₅H₈⁷⁹BrF₃)Not Reported[M]⁺ (C₅H₁₁⁷⁹Br)~5
125[C₅H₈F₃]⁺Top Peak[C₅H₁₀Br]⁺~15
71-Not Reported[C₅H₁₁]⁺100 (Base Peak)
61[C₂H₂F₃]⁺3rd Highest--
43-Not Reported[C₃H₇]⁺~80
41[C₃H₅]⁺2nd Highest[C₃H₅]⁺~95

Note: The relative abundance data for this compound is limited to the top three most intense peaks as per available data. The molecular ion peaks for this compound are expected but their abundance is not specified in the available data. For 1-bromopentane, the data is derived from the NIST mass spectrum.

Experimental Protocols

The mass spectral data presented was obtained using Electron Ionization Mass Spectrometry (EI-MS). A generalized protocol for this type of analysis is as follows:

Sample Introduction and Ionization:

  • A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification, or directly via a heated probe.

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

  • This electron impact causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺).

Mass Analysis and Detection:

  • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Fragmentation Pathway Analysis

The fragmentation pathways of this compound and 1-bromopentane are visualized below. These diagrams illustrate the key bond cleavages that lead to the major observed fragments.

G Fragmentation of this compound M [CF₃(CH₂)₄Br]⁺˙ m/z 204/206 F1 [CF₃(CH₂)₄]⁺ m/z 125 M->F1 - Br˙ F2 [C₃H₅]⁺ m/z 41 F1->F2 - C₂H₃F₃ F3 [CF₃CH₂]⁺ m/z 61 F1->F3 - C₃H₆

Figure 1. Proposed fragmentation pathway for this compound.

G Fragmentation of 1-Bromopentane M [CH₃(CH₂)₄Br]⁺˙ m/z 150/152 F1 [CH₃(CH₂)₄]⁺ m/z 71 M->F1 - Br˙ F2 [C₃H₇]⁺ m/z 43 F1->F2 - C₂H₄ F3 [C₃H₅]⁺ m/z 41 F2->F3 - H₂

Figure 2. Fragmentation pathway for 1-bromopentane.

Comparison of Fragmentation Patterns

The mass spectrum of This compound is dominated by the cleavage of the C-Br bond, a common feature for alkyl halides, leading to the formation of the [C₅H₈F₃]⁺ ion at m/z 125, which is the most abundant peak observed in the available data. The presence of the electron-withdrawing trifluoromethyl group significantly influences the subsequent fragmentation. The peak at m/z 61 is likely due to the [CF₃CH₂]⁺ fragment, indicating a cleavage of the C-C bond beta to the trifluoromethyl group. The fragment at m/z 41, [C₃H₅]⁺, is a common hydrocarbon fragment.

In contrast, the fragmentation of 1-bromopentane also begins with the loss of the bromine radical to form the pentyl cation [C₅H₁₁]⁺ at m/z 71, which is the base peak in its spectrum. Subsequent fragmentation involves the loss of neutral alkene molecules, leading to a series of alkyl carbocations, with prominent peaks at m/z 43 ([C₃H₇]⁺) and m/z 41 ([C₃H₅]⁺). The characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is expected to be observed for the molecular ion and any bromine-containing fragments in both compounds.

The key difference in the fragmentation patterns lies in the influence of the CF₃ group. This group stabilizes the fragment at m/z 125 in this compound, making it a very prominent peak. The subsequent fragmentation is also directed by the presence of this group, leading to fluorine-containing fragments like the one at m/z 61. This is in stark contrast to the simple alkyl chain fragmentation seen in 1-bromopentane.

This comparative analysis provides valuable insights into the gas-phase ion chemistry of these halogenated alkanes, which is essential for their unambiguous identification and characterization in complex matrices.

A Comparative Guide to the Infrared (IR) Spectroscopy Analysis of C-F and C-Br Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is an indispensable analytical technique for identifying functional groups within a molecule. It operates on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in a unique spectral fingerprint. This guide provides a comparative analysis of the IR spectroscopic signatures of Carbon-Fluorine (C-F) and Carbon-Bromine (C-Br) bonds, offering experimental data and protocols to aid in the structural elucidation of organohalogen compounds.

Comparison of C-F and C-Br Bond Stretching Frequencies

The position of an absorption band in an IR spectrum is primarily determined by two factors: the strength of the bond and the reduced mass of the atoms involved. The C-F bond is one of the strongest single bonds in organic chemistry, and fluorine has a low atomic mass. Consequently, the C-F stretching vibration absorbs at a significantly higher frequency (wavenumber) compared to the C-Br bond. The C-Br bond is weaker, and bromine is a much heavier atom, which shifts its stretching frequency to a lower wavenumber.[1] The high electronegativity of fluorine also leads to a large dipole moment for the C-F bond, resulting in characteristically strong absorption bands.[2]

Data Presentation

The following table summarizes the key characteristics of C-F and C-Br bonds as observed in IR spectroscopy.

Bond TypeTypical Wavenumber Range (cm⁻¹)IntensityKey Characteristics and Examples
C-F 1400 - 1000StrongThe exact position is sensitive to the number of fluorine atoms attached to the same carbon. The region from 1200-1000 cm⁻¹ is typical for many organofluorine compounds.[1] For example, polytetrafluoroethylene (Teflon) shows a very strong, broad absorption centered around 1203 cm⁻¹ and 1148 cm⁻¹.[1][3]
C-Br 690 - 515Medium to StrongThis absorption occurs in the lower-frequency "fingerprint region" of the spectrum.[4][5] For instance, the C-Br stretch in methylene bromide (CH₂Br₂) appears at 639 cm⁻¹.[1] Its position at lower wavenumbers is a direct consequence of the larger mass of the bromine atom.[1]

Experimental Protocols

Acquiring high-quality IR spectra is crucial for accurate analysis. Attenuated Total Reflectance (ATR) is the most commonly used sampling technique due to its simplicity and versatility for a wide range of sample types.[6]

Protocol for ATR-FTIR Spectroscopy

This protocol outlines the steps for analyzing solid or liquid samples containing C-F or C-Br bonds.

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[7] Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for any ambient atmospheric absorptions (like CO₂ and water vapor) and instrumental artifacts, and it will be automatically subtracted from the sample spectrum.[7]

  • Sample Application:

    • For Solids (Powders, Films): Place a small amount of the solid sample (a few milligrams) directly onto the center of the ATR crystal.[7] Use the instrument's press arm to apply consistent pressure, ensuring optimal contact between the sample and the crystal surface.[6]

    • For Liquids (Neat or Solutions): Place a single drop of the liquid sample onto the ATR crystal.[6][7] For volatile liquids, it is advisable to acquire the spectrum promptly to avoid evaporation.[8]

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is commonly collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[8]

  • Cleaning:

    • After the measurement is complete, retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened tissue.[6]

Alternative Sample Preparation Methods:

  • Thin Solid Film: For solid samples, dissolve a small amount (5-10 mg) in a few drops of a volatile solvent like methylene chloride. Apply a drop of this solution to a salt plate (e.g., NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[9][10]

  • KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture finely and press it into a transparent pellet using a die under high pressure. KBr is transparent in the mid-IR range.[10][11]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principles governing the IR analysis of C-F and C-Br bonds.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place Sample on ATR Crystal Apply_Pressure Apply Pressure (for solids) Background 1. Collect Background Spectrum Apply_Pressure->Background Sample_Spec 2. Collect Sample Spectrum Background->Sample_Spec Process Process Spectrum (Baseline Correction, etc.) Sample_Spec->Process Identify Identify Characteristic Bands (e.g., C-F, C-Br stretches) Process->Identify Interpret Interpret Spectrum & Determine Structure Identify->Interpret

Caption: Experimental workflow for IR analysis using ATR spectroscopy.

IR_Principles cluster_bond Bond Properties cluster_spectrum Spectral Characteristics Bond_Strength Bond Strength Wavenumber Absorption Wavenumber (cm⁻¹) Bond_Strength->Wavenumber Stronger bond = Higher cm⁻¹ CF_vs_CBr_Strength C-F > C-Br Atomic_Mass Atomic Mass Atomic_Mass->Wavenumber Heavier atoms = Lower cm⁻¹ CF_vs_CBr_Mass F < Br Polarity Bond Polarity (Electronegativity Difference) Intensity Absorption Intensity Polarity->Intensity More polar = Stronger intensity CF_vs_CBr_Polarity C-F > C-Br

Caption: Relationship between bond properties and IR spectral features.

References

A Comparative Guide to Trifluoromethylation Strategies: 5-Bromo-1,1,1-trifluoropentane as a Building Block vs. Direct CF3 Sources

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal and agricultural chemistry, the introduction of the trifluoromethyl (CF3) group is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Researchers have a diverse toolkit of reagents at their disposal for this purpose, broadly categorized into direct trifluoromethylating agents and trifluoromethyl-containing building blocks. This guide provides a comprehensive comparison of these two approaches, with a focus on the utility of 5-Bromo-1,1,1-trifluoropentane as a building block against prominent direct CF3 sources.

Executive Summary

This compound is not a direct source of the CF3 group. Instead, it serves as a 4,4,4-trifluorobutylating agent , enabling the introduction of a CF3-containing alkyl chain via nucleophilic substitution reactions. This "building block" approach offers a distinct synthetic strategy compared to direct trifluoromethylation, which involves the direct transfer of a CF3 moiety to a substrate.

Direct trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3) , Togni reagents , and Umemoto's reagents , are powerful tools for the late-stage introduction of a bare CF3 group. The choice between these two strategies—alkylation with a CF3-containing building block or direct trifluoromethylation—depends on the desired final structure, the available functional handles on the substrate, and the overall synthetic plan.

Comparison of Synthetic Strategies

The fundamental difference between using this compound and direct CF3 sources lies in the synthetic disconnection.

Caption: Comparison of synthetic strategies for introducing a CF3-containing moiety.

Performance Comparison of CF3 Sources

The following table summarizes the key characteristics and applications of this compound and common direct trifluoromethylating agents.

Reagent/MethodReagent TypeTypical ReactionKey Advantages
This compound Alkylating AgentNucleophilic Substitution (SN2)Introduces a flexible, lipophilic CF3-terminated alkyl chain.
Ruppert-Prakash Reagent (TMSCF3) Nucleophilic CF3 SourceAddition to carbonyls and iminesReadily available, versatile for a range of electrophiles.
Togni Reagents Electrophilic/Radical CF3 SourceTrifluoromethylation of nucleophilesBench-stable, crystalline solids; broad substrate scope.
Umemoto's Reagents Electrophilic CF3 SourceTrifluoromethylation of nucleophilesHigh reactivity, stable solids.
Langlois Reagent (CF3SO2Na) Radical CF3 SourceRadical trifluoromethylationInexpensive, generates CF3 radical under oxidative conditions.

Experimental Protocols

Protocol 1: Alkylation of an Amine with this compound (Representative Protocol)

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with an alkyl bromide, which is applicable to this compound.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the amine and dissolve it in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add this compound dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Direct Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF3)

Materials:

  • Aldehyde (1.0 eq)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 eq)

  • Tetrabutylammonium fluoride (TBAF) (0.1 eq, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 to the solution.

  • Add the TBAF solution dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C.

  • Extract the product with diethyl ether (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reagent Selection

The decision to use an alkylating agent like this compound versus a direct trifluoromethylating reagent can be guided by the desired final product and the available starting materials.

G start Desired Target Molecule decision1 Does the target contain a -(CH2)4-CF3 moiety? start->decision1 decision2 Does the target contain a direct R-CF3 bond? start->decision2 process1 Consider Alkylation with This compound decision1->process1 Yes process2 Consider Direct Trifluoromethylation Reagents decision2->process2 Yes end Select Optimal Synthetic Route process1->end process2->end

Caption: Decision workflow for selecting a trifluoromethylation strategy.

Conclusion

This compound is a valuable reagent for the introduction of a 4,4,4-trifluorobutyl group into organic molecules. This building block approach provides a powerful alternative to direct trifluoromethylation, expanding the toolbox for chemists in drug discovery and materials science. The choice of strategy should be made based on a careful analysis of the target structure and the overall synthetic efficiency. While direct trifluoromethylation offers a more concise route to R-CF3 compounds, the use of building blocks like this compound allows for the incorporation of a flexible, CF3-terminated chain, which can be advantageous for modulating the physicochemical properties of a lead compound.

A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the purity of starting materials and intermediates is of paramount importance. 5-Bromo-1,1,1-trifluoropentane, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires rigorous analytical assessment to ensure the reliability and reproducibility of subsequent reactions. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, offering detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Comparison of Key Analytical Methods

The choice of an analytical method for purity assessment is contingent on several factors, including the anticipated impurities, the required sensitivity and accuracy, and the availability of instrumentation. The two most powerful and commonly employed techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of GC-MS and ¹⁹F qNMR for Purity Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, providing structural information and quantitative data based on signal integration.
Primary Application Identification and quantification of volatile impurities, including residual solvents, starting materials, and byproducts.Absolute purity determination of the main component without the need for a specific reference standard of the analyte.[1]
Advantages - High sensitivity and specificity for volatile organic compounds.[2] - Excellent separation of structurally similar compounds. - Provides structural information of impurities through mass fragmentation patterns.- High precision and accuracy for the quantification of the main component.[1] - Non-destructive technique. - Rapid analysis time.[3] - Minimal sample preparation required.
Limitations - Requires the analyte to be volatile and thermally stable. - May require derivatization for certain compounds. - Quantification can be influenced by matrix effects.- Lower sensitivity compared to GC-MS for trace impurities.[4] - May not be suitable for complex mixtures with overlapping signals. - Requires a high-purity internal standard for accurate quantification.
Typical Limit of Detection (LOD) Low ppm range~0.1%
Typical Limit of Quantification (LOQ) Mid-to-high ppm range~0.3%
Precision (RSD) < 5%< 2%

Potential Impurities in this compound

The nature and quantity of impurities in this compound are largely dependent on the synthetic route employed. A common synthetic pathway involves the reaction of a suitable precursor with a source of trifluoromethyl and bromide ions. Potential impurities may include:

  • Unreacted Starting Materials: Such as 1,5-dibromopentane or a corresponding alcohol.

  • Byproducts of Elimination Reactions: Formation of unsaturated compounds, for example, 1,1,1-trifluoropent-4-ene.

  • Isomeric Impurities: Other brominated or fluorinated pentane isomers.

  • Residual Solvents: Solvents used during the synthesis and purification processes.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly effective for the identification and quantification of volatile impurities.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating halogenated alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times. Quantification of specific impurities can be achieved using the calibration curve.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol

This method provides an absolute determination of the purity of this compound.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a suitable, high-purity internal standard containing a known amount of fluorine (e.g., trifluorotoluene or 1,4-difluorobenzene) to the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) to dissolve the sample and internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Time: ≥ 3 seconds to ensure proper decay of the free induction decay (FID).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. This is a critical parameter for quantitative analysis.

    • Number of Scans: 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte and I_IS are the integrated areas of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_IS are the number of fluorine atoms contributing to the respective signals.

  • M_analyte and M_IS are the molar masses of the analyte and the internal standard.

  • m_analyte and m_IS are the masses of the analyte and the internal standard.

  • P_IS is the purity of the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a logical approach to selecting the appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 prep3 Prepare Calibration Standards prep2->prep3 gcms Inject Sample into GC-MS prep3->gcms sep Separation in GC Column gcms->sep det Detection by Mass Spectrometer sep->det da1 Integrate Peak Areas det->da1 da2 Identify Impurities (Library Search) da1->da2 da3 Quantify Impurities (Calibration Curve) da1->da3 da4 Calculate Purity (% Area) da3->da4

Caption: Workflow for purity assessment of this compound using GC-MS.

Method_Selection rect_node rect_node start Purity Assessment Goal q1 Need to Identify and Quantify Trace Volatile Impurities? start->q1 q2 Need Absolute Purity of Main Component? q1->q2 No gcms Use GC-MS q1->gcms Yes qnmr Use 19F qNMR q2->qnmr Yes combined Use Both GC-MS and 19F qNMR for Comprehensive Analysis q2->combined No/Uncertain gcms->combined qnmr->combined

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both Gas Chromatography-Mass Spectrometry and Quantitative ¹⁹F NMR Spectroscopy are powerful and complementary techniques for the comprehensive purity assessment of this compound. GC-MS excels in the sensitive detection and identification of volatile impurities, which is crucial for understanding the impurity profile of a sample. On the other hand, ¹⁹F qNMR provides a highly accurate and precise method for determining the absolute purity of the main component, which is often a critical parameter for stoichiometric calculations in subsequent synthetic steps. For a complete and robust quality control of this compound, a combined analytical approach, leveraging the strengths of both techniques, is highly recommended. This ensures both the accurate quantification of the bulk material and the thorough characterization of its impurity profile, leading to higher quality and more reliable scientific outcomes.

References

Structural Confirmation of 5-Bromo-1,1,1-trifluoropentane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] 5-Bromo-1,1,1-trifluoropentane serves as a key building block for the synthesis of various trifluoromethylated compounds. This guide provides a comparative analysis of the structural confirmation of derivatives synthesized from this precursor, focusing on spectroscopic data and experimental protocols.

Comparison of Spectroscopic Data

The structural elucidation of novel compounds relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of synthesized derivatives. Below is a comparison of predicted and experimental data for a derivative of a related compound, ω-bromo-α-trifluoroacetylcycloalkanone, and a discussion of expected spectral characteristics for derivatives of this compound.

Table 1: Spectroscopic Data for a Trifluoromethylated Derivative and a Non-Fluorinated Analog

CompoundTechniqueKey Spectral Features
ω-Bromo-α-trifluoroacetylcyclopentanone ¹H NMR δ (ppm): 4.61 (dd, 1H, CHBr), 2.80-2.40 (m, 4H, CH₂)
¹³C NMR δ (ppm): 185.0 (C=O, q, J=35 Hz), 117.8 (CF₃, q, J=290 Hz), 49.0 (CHBr), 34.9 (CH₂), 27.8 (CH₂)
¹⁹F NMR δ (ppm): -77.5 (s, CF₃)
MS (EI) m/z: 275/277 ([M]+), 206 ([M-Br]+), 69 ([CF₃]+)
5-Bromopentan-1-amine (Non-fluorinated analog)¹H NMR (Predicted) δ (ppm): 3.40 (t, 2H, CH₂Br), 2.70 (t, 2H, CH₂NH₂), 1.40-1.90 (m, 6H, CH₂)
¹³C NMR (Predicted) δ (ppm): 42.0 (CH₂NH₂), 33.8 (CH₂Br), 32.5 (CH₂), 25.0 (CH₂)
MS (EI) m/z: 165/167 ([M]+), 86 ([M-Br]+)

Data for ω-Bromo-α-trifluoroacetylcyclopentanone is adapted from a study on related derivatives.[4] Data for 5-Bromopentan-1-amine is predicted based on standard chemical shift values.

The presence of the trifluoromethyl group induces significant changes in the NMR spectra. In ¹³C NMR, the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms, typically with a large coupling constant (J) of around 280-290 Hz. The adjacent carbonyl carbon also shows a quartet with a smaller coupling constant (30-35 Hz). In ¹⁹F NMR, the trifluoromethyl group typically appears as a singlet in the absence of other fluorine atoms.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of novel compounds.

General Synthesis of a Thio-Substituted Derivative

This protocol describes a general procedure for the nucleophilic substitution of the bromine atom in this compound with a thiol to form a thioether derivative.

Workflow for the Synthesis of a Thio-Substituted Derivative

reagents This compound Thiol Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction Reaction Mixture Stir at RT for 12h reagents->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup extraction Extraction workup->extraction drying Drying (Na₂SO₄) extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product (Thioether Derivative) purification->product analysis Structural Analysis (NMR, MS) product->analysis

Caption: Synthetic workflow for a thioether derivative.

Procedure:

  • To a solution of the desired thiol (1.0 mmol) in dimethylformamide (DMF, 5 mL), potassium carbonate (1.5 mmol) is added.

  • This compound (1.1 mmol) is added dropwise to the mixture.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure thioether derivative.

Structural Confirmation Workflow

The following diagram illustrates the logical flow of confirming the structure of a newly synthesized derivative.

Logical Workflow for Structural Confirmation

synthesis Synthesized Derivative ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Composition synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Elucidate Carbon-Hydrogen Framework - Confirm CF₃ Group Presence synthesis->nmr ir Infrared (IR) Spectroscopy - Identify Functional Groups synthesis->ir structure Confirmed Structure ms->structure nmr->structure ir->structure

Caption: Workflow for structural elucidation.

Instrumentation and Data Acquisition:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular formula.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify characteristic functional group vibrations.

Comparison with Non-Fluorinated Alternatives

The incorporation of the trifluoromethyl group can be compared to its non-fluorinated methyl counterpart to understand its influence on the physicochemical properties of a molecule. Statistical analysis of large datasets has shown that while the replacement of a methyl group with a trifluoromethyl group does not guarantee an increase in biological activity on average, a significant percentage of such substitutions lead to a substantial improvement.[2] This enhancement is often attributed to factors like increased electrostatic interactions and favorable solvation energies.[2]

Signaling Pathway Implication (Hypothetical)

The introduction of a trifluoromethyl group can alter how a drug molecule interacts with its biological target. For instance, a trifluoromethylated ligand might exhibit enhanced binding to a receptor due to favorable interactions within the binding pocket.

Hypothetical Receptor Binding Enhancement

cluster_ligand Ligand cluster_receptor Receptor Binding Pocket ligand Trifluoromethylated Derivative binding_site Hydrophobic Pocket & Polar Residues ligand->binding_site Stronger Interaction (Electrostatic, Hydrophobic) non_fluorinated Non-Fluorinated Analog non_fluorinated->binding_site Weaker Interaction downstream Enhanced Downstream Signaling binding_site->downstream no_enhancement Normal Downstream Signaling binding_site->no_enhancement

Caption: Impact of trifluoromethylation on receptor binding.

This guide provides a foundational framework for the structural confirmation and comparative analysis of derivatives synthesized from this compound. The provided data and protocols serve as a starting point for researchers in the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to Photoredox and Thermal Trifluoromethylation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and materials science, often imparting enhanced metabolic stability, bioavailability, and binding affinity to organic molecules.[1][2] The choice between photoredox and thermal methods for trifluoromethylation is a critical decision in synthetic planning, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the optimal strategy for specific research and development needs.

At a Glance: Photoredox vs. Thermal Trifluoromethylation

FeaturePhotoredox TrifluoromethylationThermal Trifluoromethylation
Energy Source Visible lightHeat
Reaction Conditions Typically mild, room temperature[3][4]Often requires elevated temperatures
Key Advantage High functional group tolerance, access to unique radical pathways[4]Well-established, broad substrate scope with specific reagents
Common Reagents CF₃I, CF₃SO₂Cl, Togni reagents, Umemoto reagents[3][5][6]Umemoto reagents, Togni reagents, Langlois reagent, TMSCF₃[7][8][9][10]
Catalysts Photocatalysts (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃)[4][5]Transition metals (e.g., Cu, Pd) or initiated by heat alone[2]
Limitations Requires a light source, potential for side reactions with photosensitive groupsCan be limited by the thermal stability of substrates and reagents

Performance Comparison: A Data-Driven Overview

The efficiency of a trifluoromethylation reaction is highly dependent on the substrate, the specific reagent used, and the reaction conditions. The following table summarizes quantitative data for the trifluoromethylation of representative substrates using both photoredox and thermal methods.

SubstrateMethodCF₃ SourceCatalyst/ConditionsTime (h)Temp (°C)Yield (%)Reference
1-Methyl-1H-indolePhotoredoxCF₃SO₂ClRu(phen)₃Cl₂ (1 mol%), K₂HPO₄, MeCN, 26W fluorescent light12RT85[3]
IndoleThermal (Radical)CF₃SO₂Na (Langlois reagent)t-BuOOH, CH₂Cl₂/H₂O24RT75[11][12]
4-tert-butylpyridineThermal (Radical)CF₃SO₂Na (Langlois reagent)t-BuOOH, CH₂Cl₂/H₂O24RT75[11]
4-tert-butylpyridinePhotoredoxTogni Reagent INot specified-RTLow to no yield[11]
StyrenePhotoredoxCF₃IRu(Phen)₃Cl₂, DBU, MeCN, blue LED12RT88 (as alkenyl-CF₃)[13]
Ethyl 2-oxocyclohexanecarboxylateThermal (Electrophilic)Umemoto ReagentBase, solvent--Good to Excellent[1][11]
Silyl enol ether of AcetophenonePhotoredoxCF₃IRu(bpy)₃Cl₂, base, MeCN, 26W fluorescent light12RT85[14]
Arylboronic acidThermal (Cross-coupling)TMSCF₃Cu(OAc)₂, 1,10-phenanthroline, O₂, DMF1-4RT68-95[15][16]

Mechanistic Pathways: A Visual Explanation

The fundamental difference between photoredox and thermal trifluoromethylation lies in the method of generating the reactive trifluoromethyl species.

Photoredox Catalysis

In photoredox catalysis, a photocatalyst absorbs visible light and becomes excited. This excited state can then engage in single-electron transfer (SET) with a suitable trifluoromethyl source to generate a trifluoromethyl radical (•CF₃).[4][5][17] This radical can then react with the substrate.

photoredox_mechanism cluster_generation Radical Generation PC Photocatalyst (PC) PC_exc Excited PC* PC->PC_exc Visible Light (hν) CF3_rad •CF₃ PC_ox Oxidized PC+ PC_exc->PC_ox SET CF3_source CF₃ Source (e.g., CF₃I) CF3_source->CF3_rad Substrate_rad [Substrate-CF₃]• CF3_rad->Substrate_rad Addition Substrate Substrate (Arene) Substrate->Substrate_rad Product Product (Substrate-CF₃) Substrate_rad->Product Oxidation - H⁺, - e⁻ PC_ox->PC Reduction

Caption: Generalized mechanism for photoredox trifluoromethylation.

Thermal Methods

Thermal trifluoromethylation can proceed through various mechanisms depending on the reagents. A common pathway involves the generation of a trifluoromethyl radical via thermal decomposition or through the action of an initiator, such as a peroxide.[12] Alternatively, electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents can directly transfer a "CF₃⁺" equivalent to a nucleophilic substrate.[1][8]

thermal_mechanism cluster_radical Radical Pathway cluster_electrophilic Electrophilic Pathway CF3_source_rad CF₃SO₂Na (Langlois Reagent) CF3_rad •CF₃ CF3_source_rad->CF3_rad Heat (Δ) Oxidation Initiator Initiator (e.g., t-BuOOH) Initiator->CF3_rad Product_rad Product CF3_rad->Product_rad Reaction Substrate_rad Substrate Substrate_rad->Product_rad CF3_source_elec Electrophilic CF₃⁺ Source (e.g., Umemoto's Reagent) Product_elec Product CF3_source_elec->Product_elec Nucleophilic Attack Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Product_elec

Caption: Common pathways for thermal trifluoromethylation.

Experimental Workflow and Protocols

A generalized workflow for trifluoromethylation reactions is depicted below. The specific details will vary depending on the chosen method and reagents.

experimental_workflow start Start reagents Combine Substrate, Reagents, & Solvent in Reaction Vessel start->reagents conditions Apply Reaction Conditions (Light or Heat) reagents->conditions monitor Monitor Reaction (TLC, GC-MS, NMR) conditions->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

References

A Researcher's Guide to the Regioselectivity of 5-Bromo-1,1,1-trifluoropentane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise molecular architecture is paramount. The introduction of fluorinated alkyl chains into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. 5-Bromo-1,1,1-trifluoropentane emerges as a key building block in this endeavor, offering a versatile platform for the synthesis of novel compounds. However, the successful application of this reagent hinges on a thorough understanding and control of the regioselectivity of its reactions. This guide provides a comparative analysis of the expected regiochemical outcomes in key transformations involving this compound, alongside a discussion of alternative reagents and detailed experimental protocols to aid in reaction design and optimization.

The dual functionality of this compound—a terminal trifluoromethyl group and a primary bromide—presents both opportunities and challenges in directing its reactivity. The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the entire molecule, a factor that must be carefully considered when planning synthetic strategies. This guide will delve into the anticipated regioselectivity in two major classes of reactions: Friedel-Crafts alkylation of aromatic compounds and reactions involving nucleophilic substitution.

Comparative Analysis of Regioselectivity

Friedel-Crafts Alkylation

In Friedel-Crafts alkylation reactions, a Lewis acid catalyst facilitates the formation of a carbocation or a polarized complex from this compound, which then acts as the electrophile in an aromatic substitution reaction. The regiochemical outcome on the aromatic substrate is primarily governed by the directing effects of the substituents already present on the aromatic ring. For instance, in the alkylation of anisole, the methoxy group is an ortho, para-director.

While specific experimental data on the Friedel-Crafts alkylation with this compound is not extensively documented in the readily available literature, we can predict the likely outcome based on established principles. The trifluoromethyl group in the alkylating agent is expected to have minimal influence on the directing effects of the aromatic substrate's substituents.

Table 1: Predicted Regioselectivity in Friedel-Crafts Alkylation of Anisole

Alkylating AgentCatalystExpected Major Product(s)Expected Minor Product(s)
This compoundAlCl₃1-methoxy-4-(4,4,4-trifluorobutyl)benzene1-methoxy-2-(4,4,4-trifluorobutyl)benzene
1-BromopentaneAlCl₃1-methoxy-4-pentylbenzene1-methoxy-2-pentylbenzene

Note: The data in this table is predictive and based on general principles of electrophilic aromatic substitution. Experimental validation is required.

Reactions with Nucleophiles

The primary bromide in this compound is susceptible to nucleophilic attack. In reactions with nucleophiles, the regioselectivity is straightforward, with the nucleophile displacing the bromide ion. However, the presence of the trifluoromethyl group can influence the reaction rate compared to non-fluorinated analogues due to its electron-withdrawing inductive effect.

A related compound, 1,1,1-Trifluoro-5-bromo-2-pentanone, offers insight into the reactivity of a similar carbon skeleton. The primary reaction pathway for this pentanone derivative with nucleophiles is S(_N)2 substitution at the bromine-bearing carbon. The carbonyl group at the 2-position enhances the rate of this reaction compared to a simple alkyl bromide.

Table 2: Comparison of Reactivity in Nucleophilic Substitution

SubstrateNucleophileRelative Reaction Rate (Predicted)
This compoundPhS⁻Moderate
1-BromopentanePhS⁻Moderate
1,1,1-Trifluoro-5-bromo-2-pentanonePhS⁻Faster

Note: The relative reaction rates are predictive and based on the electronic effects of the substituents. Experimental kinetic studies are necessary for quantitative comparison.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for reactions with this compound.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Anisole

Materials:

  • Anisole

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add anisole (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the regioisomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity.

Protocol 2: General Procedure for Nucleophilic Substitution with Thiophenol

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add thiophenol (1.1 equivalents) and anhydrous DMF.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the logical flow of the experimental procedures and the underlying reaction mechanisms.

experimental_workflow_friedel_crafts cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup cluster_purification Purification & Analysis A Mix AlCl3 and DCM B Cool to 0 °C A->B C Add this compound B->C D Add Anisole C->D E Stir at RT D->E F Quench with HCl/ice E->F G Extract with DCM F->G H Wash with NaHCO3, H2O, Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K signaling_pathway_friedel_crafts reagent This compound electrophile Electrophilic Species [CF3(CH2)3CH2]+ or polarized complex reagent->electrophile Activation catalyst AlCl3 catalyst->electrophile intermediate Sigma Complex (Ortho and Para) electrophile->intermediate Electrophilic Attack aromatic Anisole aromatic->intermediate product_para Para-substituted product intermediate->product_para Deprotonation (Major) product_ortho Ortho-substituted product intermediate->product_ortho Deprotonation (Minor) logical_relationship_regioselectivity cluster_substrate Aromatic Substrate cluster_reagent Alkylating Agent cluster_conditions Reaction Conditions title Factors Influencing Regioselectivity directing_group Directing Group (e.g., -OCH3 on Anisole) outcome Regiochemical Outcome (Ortho/Para/Meta Ratio) directing_group->outcome steric_hindrance_sub Steric Hindrance steric_hindrance_sub->outcome reagent_structure Structure of Electrophile (e.g., potential for rearrangement) reagent_structure->outcome catalyst_choice Lewis Acid Catalyst catalyst_choice->outcome temperature Temperature temperature->outcome

Safety Operating Guide

Proper Disposal of 5-Bromo-1,1,1-trifluoropentane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-1,1,1-trifluoropentane, a flammable and hazardous chemical. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.

Hazard Identification and Safety Precautions

This compound presents multiple hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Always consult the Safety Data Sheet (SDS) for the most comprehensive information before handling this chemical.

Summary of Hazards:

Hazard ClassificationDescription
Flammable Liquid and Vapor Poses a significant fire risk when exposed to ignition sources.[1]
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1]
Skin Irritation Causes irritation upon contact with skin.[1][3]
Serious Eye Irritation Can cause serious damage to the eyes.[1][3]
Respiratory Irritation May cause irritation to the respiratory tract.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[3][4][5]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, consider additional protective clothing.[3][4][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste program. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container: Use a chemically compatible and sealable container. Ensure the container is in good condition and free from leaks.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

2. Handling and Storage of Waste:

  • Ventilation: Always handle the waste within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][6]

  • Ignition Sources: Keep the waste container away from all sources of ignition, including heat, sparks, and open flames.[3][4][6][7]

  • Grounding: When transferring the waste, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[3][7]

  • Tools: Use non-sparking tools when handling the waste container.[3][4][7]

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents.[6][7]

3. Spill and Leak Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Control Ignition Sources: Immediately eliminate all potential ignition sources.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][6][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

4. Final Disposal:

  • Professional Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4][5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.[5] Your institution's EHS department can provide guidance on specific requirements.

  • Empty Containers: Even empty containers that held this compound can retain hazardous residues and vapors.[6] These containers must be decontaminated or disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat start->ppe ventilation Work in a well-ventilated area (Chemical Fume Hood) ppe->ventilation container Select a compatible, sealable, and labeled hazardous waste container ventilation->container collect Transfer waste into the container using non-sparking tools container->collect seal Securely seal the container collect->seal spill_detected Spill Detected! collect->spill_detected If spill occurs store Store in a designated, cool, dry, and ventilated area away from ignition sources seal->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste management store->contact_ehs handover Arrange for pickup by a licensed hazardous waste disposal company contact_ehs->handover end End: Proper Disposal Complete handover->end control_ignition Remove all ignition sources spill_detected->control_ignition absorb Absorb with inert material (e.g., sand, vermiculite) control_ignition->absorb collect_spill Collect absorbed material into a hazardous waste container absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->store

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromo-1,1,1-trifluoropentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 5-Bromo-1,1,1-trifluoropentane. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Physical Properties

This compound is a flammable liquid and a skin, eye, and respiratory irritant. It is essential to understand its physical and chemical properties to handle it safely.

PropertyValue
Molecular Formula C₅H₈BrF₃
Molecular Weight 205.02 g/mol [1]
Boiling Point 127.9 ± 8.0 °C (at 760 Torr)[2]
Flash Point 25.6 ± 14.3 °C[2]
Density 1.457 ± 0.06 g/cm³ (at 20 °C)[2]
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPEMaterial/Specification
Hands Chemical-resistant glovesViton® or Butyl Rubber gloves are recommended for handling halogenated hydrocarbons.[3][4] Nitrile gloves may be suitable for incidental splash protection but should be replaced immediately upon contact.[5] Always consult the glove manufacturer's chemical resistance guide.
Eyes Safety goggles with side shields or a face shieldMust be worn at all times to protect against splashes.
Body Flame-retardant lab coatA lab coat made of cotton or other flame-retardant material should be worn over personal clothing.
Respiratory Use in a well-ventilated area or fume hoodIf engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Safe Handling and Operational Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Workflow for Safe Handling:

prep Preparation handling Handling & Use prep->handling Proceed with caution storage Storage handling->storage After use waste Waste Collection handling->waste Generate waste storage->handling Retrieve for use disposal Disposal waste->disposal Follow EHS guidelines spill Spill Occurs assess Assess the Spill spill->assess small_spill Small Spill (<100 mL) assess->small_spill Contained & manageable large_spill Large Spill (>100 mL) assess->large_spill Uncontained or hazardous cleanup Cleanup Procedure small_spill->cleanup evacuate Evacuate & Alert large_spill->evacuate report Report Incident cleanup->report evacuate->report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,1,1-trifluoropentane
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,1,1-trifluoropentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.